vc-PABC-DM1
Description
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Properties
Molecular Formula |
C53H75ClN8O13S |
|---|---|
Molecular Weight |
1099.7 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate |
InChI |
InChI=1S/C53H75ClN8O13S/c1-29(2)45(55)48(66)59-36(14-12-21-57-50(56)68)47(65)58-35-18-16-33(17-19-35)28-76-22-20-42(63)61(7)32(5)49(67)74-41-26-43(64)62(8)37-24-34(25-38(71-9)44(37)54)23-30(3)13-11-15-40(72-10)53(70)27-39(73-51(69)60-53)31(4)46-52(41,6)75-46/h11,13,15-19,24-25,29,31-32,36,39-41,45-46,70H,12,14,20-23,26-28,55H2,1-10H3,(H,58,65)(H,59,66)(H,60,69)(H3,56,57,68)/b15-11+,30-13+/t31-,32+,36+,39+,40-,41+,45+,46+,52+,53+/m1/s1 |
InChI Key |
VPFJBLCYMSCFKX-RRXQVXNVSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the vc-PABC-DM1 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the vc-PABC-DM1 linker-payload system, a critical component in the design of modern antibody-drug conjugates (ADCs). This system is engineered for controlled, targeted release of the potent cytotoxic agent DM1 within cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.
Core Components and Overall Mechanism
The this compound system is comprised of three key functional units:
-
Valine-Citrulline (vc) Linker: A dipeptide linker specifically designed to be susceptible to cleavage by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2][] This enzymatic cleavage is the primary trigger for drug release.
-
p-Aminobenzyl Carbamate (PABC) Spacer: A self-immolative spacer that connects the vc linker to the cytotoxic drug.[4][5] Following the enzymatic cleavage of the vc linker, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolation" is crucial for the efficient and traceless release of the active drug.
-
DM1 (Mertansine): A highly potent maytansinoid derivative that acts as the cytotoxic payload. DM1 inhibits tubulin polymerization, leading to microtubule disruption, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.
The overall mechanism of action is a sequential process that ensures the ADC remains stable in systemic circulation and only releases its cytotoxic payload upon internalization into target cancer cells.
Signaling Pathway of this compound ADC Action
Caption: Overall mechanism of action of a this compound ADC.
Detailed Mechanism of Action
Extracellular Stability and Intracellular Cleavage
The vc-PABC linker is designed to be stable in the bloodstream, preventing premature release of the toxic DM1 payload and minimizing systemic toxicity. However, studies have shown that the stability can be influenced by species-specific plasma enzymes. For instance, mouse carboxylesterase 1C has been identified as being responsible for the extracellular hydrolysis of vc-PABC-based linkers in mouse plasma.
Upon internalization into the target cancer cell via receptor-mediated endocytosis, the ADC is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the valine-citrulline linker by proteases, primarily Cathepsin B. While Cathepsin B is considered the primary enzyme, studies have indicated that other proteases may also contribute to the cleavage.
The Self-Immolative PABC Spacer
The cleavage of the amide bond between citrulline and the PABC spacer by Cathepsin B initiates the self-immolation process. This enzymatic cleavage exposes a free amine on the PABC moiety, which triggers a cascade of electronic rearrangements. This results in a 1,6-elimination reaction, leading to the release of the DM1 payload, carbon dioxide, and aza-p-quinone methide.
Logical Flow of Linker Cleavage and Drug Release
Caption: Sequential steps of linker cleavage and drug release.
Cytotoxic Action of DM1
Once released, DM1 exerts its potent cytotoxic effects by binding to tubulin at the vinca alkaloid binding site. This binding disrupts microtubule dynamics by inhibiting their polymerization. The interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, preventing mitosis and ultimately triggering apoptosis.
Quantitative Data
The efficacy of this compound based ADCs is influenced by several quantitative parameters, including linker stability, cleavage kinetics, and the cytotoxic potency of the released payload.
| Parameter | Description | Typical Values / Observations | References |
| Linker Stability (Mouse Plasma) | Percentage of intact conjugate remaining after incubation in mouse plasma. | Can be modulated by chemical modifications to the linker. Stability can range from low to high depending on the modification. | |
| Cathepsin B Cleavage Rate | Rate of cleavage of the vc linker by purified Cathepsin B. | Generally rapid, with significant cleavage observed within minutes to hours. | |
| DM1 IC50 | Concentration of DM1 required to inhibit cell growth by 50%. | Sub-nanomolar to low nanomolar range, indicating high potency. | |
| ADC IC50 | Concentration of the ADC required to inhibit cell growth by 50%. | Varies depending on the target antigen expression and cell line, but typically in the nanomolar range. |
Experimental Protocols
Linker Stability Assay in Mouse Plasma
Objective: To assess the stability of the vc-PABC linker in the presence of plasma enzymes.
Methodology:
-
The ADC is incubated in mouse plasma at 37°C for a specified period (e.g., up to 4.5 days).
-
Aliquots are taken at various time points.
-
The reaction is quenched, and the samples are analyzed to determine the percentage of intact ADC remaining.
-
Analysis can be performed using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Cathepsin B Cleavage Assay
Objective: To determine the rate and efficiency of vc linker cleavage by Cathepsin B.
Methodology:
-
The ADC is incubated with purified human Cathepsin B in a suitable buffer at 37°C.
-
Samples are collected at different time intervals.
-
The enzymatic reaction is stopped (e.g., by adding a protease inhibitor).
-
The amount of released payload (DM1) is quantified using methods like LC-MS/MS.
In Vitro Cytotoxicity Assay
Objective: To measure the potency of the ADC in killing target cancer cells.
Methodology:
-
Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the ADC or free DM1.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed.
-
Commonly used viability assays include CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Experimental Workflow for ADC Efficacy Evaluation
Caption: A typical experimental workflow for evaluating this compound ADCs.
Conclusion
The this compound system represents a sophisticated and highly effective approach to targeted cancer therapy. Its mechanism relies on the selective cleavage of the vc linker within the lysosomal compartment of cancer cells, followed by the rapid self-immolation of the PABC spacer to release the potent cytotoxic agent DM1. This multi-step process ensures that the ADC remains stable in circulation, thereby enhancing the therapeutic window. A thorough understanding of the quantitative aspects of this mechanism, facilitated by detailed experimental protocols, is essential for the continued development and optimization of next-generation antibody-drug conjugates.
References
- 1. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of the vc-PABC-DM1 Drug-Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for the vc-PABC-DM1 drug-linker, a critical component in the development of antibody-drug conjugates (ADCs). The valine-citrulline (vc) peptide linker, combined with the self-immolative p-aminobenzyl alcohol (PABC) spacer, offers a sophisticated mechanism for the targeted release of the potent cytotoxic agent, DM1, within the tumor microenvironment. This document outlines the multi-step synthesis, including detailed experimental protocols, quantitative data, and visual representations of the chemical processes.
Overview of the Synthesis Pathway
The synthesis of this compound is a multi-step process that can be broadly divided into two key stages:
-
Synthesis of the Activated Linker: This involves the sequential coupling of amino acids and the PABC spacer, followed by the introduction of a terminal maleimide group for antibody conjugation and activation of the PABC hydroxyl group for drug attachment.
-
Conjugation to DM1: The activated vc-PABC linker is then conjugated to the maytansinoid drug, DM1, to yield the final drug-linker construct.
The overall synthetic scheme avoids epimerization, a common challenge in peptide synthesis, to ensure the diastereomeric purity of the final product.[1]
Experimental Protocols and Quantitative Data
This section details the experimental procedures for each step of the this compound synthesis. The protocols are based on established methodologies and provide representative quantitative data. It is important to note that the inclusion of a maleimidocaproyl (mc) group is a common practice to provide a stable linkage point to the antibody and is included in this synthesis guide.
Synthesis of the Activated Linker: Mc-Val-Cit-PABC-PNP
Step 1: Synthesis of Fmoc-L-Citrulline
-
Protocol: L-Citrulline is reacted with 9-fluorenylmethyl-chloroformate (Fmoc-Cl) in the presence of a base, such as sodium bicarbonate, in a solvent mixture like water and THF. The reaction is typically stirred at room temperature for several hours.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Quantitative | [1] |
Step 2: Synthesis of Fmoc-Cit-PABOH
-
Protocol: Fmoc-L-Citrulline is coupled with p-aminobenzyl alcohol (PABOH) using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an organic solvent like dimethylformamide (DMF). The reaction is carried out at room temperature.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 60-80% | [1] |
Step 3: Fmoc Deprotection of Fmoc-Cit-PABOH
-
Protocol: The Fmoc protecting group is removed from Fmoc-Cit-PABOH using a solution of piperidine in DMF (typically 20%). The reaction is usually complete within a short period at room temperature.
-
Quantitative Data: This reaction is generally considered to proceed to completion.
Step 4: Synthesis of Fmoc-Val-Cit-PABOH
-
Protocol: The deprotected Cit-PABOH is reacted with Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine) in DMF. The reaction is stirred at room temperature overnight.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85-95% (as a single diastereomer) | [1] |
Step 5: Fmoc Deprotection of Fmoc-Val-Cit-PABOH
-
Protocol: The Fmoc group is removed from Fmoc-Val-Cit-PABOH using a solution of piperidine in DMF (e.g., 20%) at room temperature.
Step 6: Synthesis of Mc-Val-Cit-PABOH
-
Protocol: The deprotected Val-Cit-PABOH is reacted with an activated form of 6-maleimidohexanoic acid, such as Mc-OSu, in DMF at room temperature.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85-97% (as a single diastereomer) | [1] |
Step 7: Synthesis of Mc-Val-Cit-PABC-PNP
-
Protocol: The hydroxyl group of Mc-Val-Cit-PABOH is activated by reaction with p-nitrophenyl chloroformate in the presence of a base like pyridine or triethylamine in an anhydrous solvent such as dichloromethane or DMF. This creates the p-nitrophenyl carbonate activated linker, Mc-Val-Cit-PABC-PNP, which is reactive towards the hydroxyl group of DM1.
Conjugation of Mc-Val-Cit-PABC-PNP to DM1
Step 8: Synthesis of this compound (Final Drug-Linker)
-
Protocol: The activated linker, Mc-Val-Cit-PABC-PNP, is reacted with the maytansinoid DM1. The reaction is typically carried out in an anhydrous polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction mixture is stirred at room temperature for several hours to facilitate the formation of the carbamate linkage between the PABC spacer and the hydroxyl group of DM1.
-
Purification: The final this compound drug-linker is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The structure and purity of the final product are confirmed by analytical methods including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Quantitative Data: Specific yields for this final conjugation step are not detailed in the provided search results but are dependent on the efficiency of the coupling and purification processes.
Visualizing the Synthesis and Logic
Synthesis Pathway of Mc-Val-Cit-PABC-PNP
Caption: Synthesis pathway for the activated linker Mc-Val-Cit-PABC-PNP.
Final Conjugation to DM1
Caption: Final conjugation of the activated linker to DM1.
Experimental Workflow for a Typical Coupling Step
Caption: General workflow for a peptide coupling reaction.
Conclusion
The synthesis of the this compound drug-linker is a well-defined yet intricate process that requires careful control of reaction conditions to ensure high yield and purity. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals working on the next generation of antibody-drug conjugates. The use of a cathepsin B-cleavable linker like vc-PABC allows for the selective release of the potent maytansinoid, DM1, at the tumor site, thereby enhancing the therapeutic window of the ADC. Further optimization of each synthetic step and the final conjugation can lead to even more efficient and scalable production of this critical ADC component.
References
In vitro stability of vc-PABC-DM1 in human plasma
An In-depth Technical Guide on the In Vitro Stability of vc-PABC-DM1 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro stability of the valine-citrulline-p-aminobenzoyloxycarbonyl (vc-PABC) linker conjugated to the cytotoxic agent DM1, a critical component of many antibody-drug conjugates (ADCs), when incubated in human plasma. Understanding the stability of this linker-payload combination in a physiological environment is paramount for predicting the pharmacokinetic profile, efficacy, and potential off-target toxicity of an ADC.
Introduction to this compound Stability
The vc-PABC linker is a cathepsin B-cleavable linker system designed to be stable in systemic circulation and release its cytotoxic payload, DM1, upon internalization into target tumor cells where lysosomal proteases are abundant.[1][2][3] The stability of the ADC in plasma is a critical quality attribute, as premature release of the highly potent DM1 can lead to systemic toxicity and a diminished therapeutic window.[4][5]
Extensive research has demonstrated that while the vc-PABC linker can be susceptible to enzymatic cleavage in rodent plasma, primarily by carboxylesterase 1c (Ces1c), it exhibits significant stability in human and non-human primate plasma. This species-specific difference is a crucial consideration in the preclinical development and interpretation of ADC stability data. This guide will focus on the stability profile observed in human plasma.
Quantitative Stability Data in Human Plasma
The vc-PABC linker is generally considered highly stable in human plasma. Studies have shown minimal degradation of ADCs with this linker over extended incubation periods.
| ADC Construct | Incubation Time | Percent Intact ADC Remaining | Analytical Method | Reference |
| Anti-HER2 ADC with EVCit-PABC-MMAF | 28 days | No significant degradation observed | Not specified | |
| Trastuzumab Emtansine (T-DM1)* | Not specified | Gradual shift from high to low DARs | LC-MS |
*Note: Trastuzumab emtansine (T-DM1) utilizes a non-cleavable SMCC linker, not a vc-PABC linker. This data is included to provide a general context for ADC stability in human plasma, where a gradual loss of payload can occur over time through mechanisms other than enzymatic cleavage of a cleavable linker. The vc-PABC linker, in contrast, is designed to be stable against premature enzymatic cleavage in human plasma.
One study explicitly stated that for an ADC containing a glutamic acid–valine–citrulline (EVCit) linker, a modification of the vc-PABC linker, no significant degradation was observed after incubation in human plasma at 37°C for 28 days. This high stability is a key feature of this linker class in human plasma.
Experimental Protocols for Stability Assessment
Assessing the in vitro plasma stability of an ADC like one containing this compound involves incubating the ADC in plasma and monitoring its integrity over time. Liquid chromatography-mass spectrometry (LC-MS) based methods are frequently employed for this purpose.
General Protocol for In Vitro Plasma Stability Assay
-
ADC Incubation:
-
The ADC is incubated in human plasma at a concentration relevant to physiological conditions (e.g., 100 µg/mL).
-
The incubation is carried out at 37°C to mimic body temperature.
-
Aliquots are collected at various time points (e.g., 0, 24, 48, 96 hours, and up to several weeks) to assess stability over time.
-
Control samples, such as the ADC in buffer, may be included to assess inherent stability.
-
-
Sample Preparation and ADC Capture:
-
To isolate the ADC from the complex plasma matrix, immunoaffinity capture is a common technique.
-
This can be achieved using magnetic beads coated with an anti-human Fc antibody or a specific antigen that the ADC's antibody targets.
-
The captured ADC is then washed to remove non-specifically bound plasma proteins.
-
-
Analysis by LC-MS:
-
The integrity of the ADC is assessed by analyzing the captured material. This can be done at different levels:
-
Intact ADC Analysis: The entire ADC is analyzed to determine the distribution of different drug-to-antibody ratio (DAR) species. A decrease in the average DAR over time indicates payload loss.
-
Subunit Analysis: The ADC can be reduced to separate the light and heavy chains. This allows for a more precise localization of drug loss.
-
Quantification of Released Payload: The plasma supernatant can be analyzed to quantify the amount of free DM1 that has been released from the ADC.
-
-
Alternative Analytical Techniques
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify both the total antibody and the antibody-conjugated drug. By comparing the concentrations of these two, the average DAR and its change over time can be determined.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species based on their DAR. A shift in the chromatographic profile over time can indicate a loss of conjugated drug.
Visualizations
Experimental Workflow for In Vitro Plasma Stability
Caption: Workflow for assessing the in vitro stability of this compound in human plasma.
Cleavage Mechanism of vc-PABC Linker
Caption: Intracellular activation pathway of a this compound ADC.
Conclusion
The this compound linker system is designed for stability in human circulation, a property that is generally supported by in vitro studies in human plasma. While significant instability can be observed in rodent plasma due to specific enzymatic activity, this is not representative of the stability in humans. For drug development professionals, this underscores the importance of using human plasma for in vitro stability assessments to accurately predict the in vivo behavior of ADCs utilizing this linker technology. The robust stability of this compound in human plasma is a key attribute that contributes to its favorable therapeutic index, ensuring that the potent cytotoxic payload is delivered to the target cells with minimal premature release in circulation.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. ADC Stability Analysis Service - Creative Biolabs [creativebiolabs.net]
A Technical Guide to the Cathepsin B-Mediated Cleavage of Valine-Citrulline Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (val-cit) dipeptide linker has emerged as a critical component in the design of antibody-drug conjugates (ADCs), enabling the targeted delivery and conditional release of potent cytotoxic agents to cancer cells. This in-depth technical guide explores the core mechanism of val-cit linker cleavage by the lysosomal protease Cathepsin B, providing quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
The Mechanism of Action: A Targeted Release Cascade
The efficacy of the val-cit linker is predicated on a multi-step process that ensures the stability of the ADC in systemic circulation and the specific release of its payload within the target cell. This process is initiated by the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization.
Once inside the cell, the ADC is trafficked to the lysosome, an organelle characterized by its acidic environment (pH 4.5-5.5) and a high concentration of hydrolytic enzymes, including Cathepsin B.[1] Cathepsin B, a cysteine protease, is frequently upregulated in various cancer types and the tumor microenvironment, making it an ideal enzymatic trigger for payload release.[2][3][4]
The cleavage of the val-cit linker by Cathepsin B is a highly specific enzymatic reaction. The enzyme's S2 subsite accommodates the hydrophobic valine residue, while the S1 subsite binds to the citrulline residue.[1] This interaction positions the amide bond between citrulline and the p-aminobenzyl carbamate (PABC) spacer for hydrolysis by the Cys-His catalytic dyad in the active site of Cathepsin B.
The cleavage of the citrulline-PABC bond initiates a "self-immolative" cascade. The resulting p-aminobenzyl alcohol is unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This fragmentation of the spacer releases the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant. This traceless release mechanism is crucial for the efficacy of the ADC, as any residual linker components could potentially hinder the drug's activity.
It is important to note that while Cathepsin B is the primary enzyme responsible for val-cit linker cleavage, other lysosomal cysteine proteases such as Cathepsin L, S, and F can also contribute to this process. This enzymatic redundancy can be advantageous, as it reduces the likelihood of resistance developing due to the loss of a single protease.
Quantitative Data on Dipeptide Linker Cleavage
While direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not extensively published, comparative studies using model substrates offer valuable insights into the efficiency of different dipeptide linkers. The following table summarizes relative cleavage rates and stability data for various linkers.
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Key Notes |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | The benchmark for efficient cleavage and stability. |
| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Effectively cleaved with the benefit of lower hydrophobicity, which can help prevent ADC aggregation. |
| Phe-Lys | ~30-fold faster than Val-Cit (isolated enzyme) | Cathepsin B (isolated) | Rapidly cleaved by isolated Cathepsin B, but cleavage rates were similar to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes. |
| Glu-Val-Cit | Increased hydrolysis by Cathepsin B compared to Val-Cit | Cathepsin B | The addition of a hydrophilic P3 glutamic acid residue significantly increases mouse plasma stability by preventing cleavage by carboxylesterase 1C (Ces1C), without negatively impacting Cathepsin B-mediated cleavage. |
| cBu-Cit | - | Cathepsin B | More selective for Cathepsin B compared to Val-Cit. |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in val-cit linker cleavage, the following diagrams have been generated using the DOT language.
Caption: ADC internalization and payload release pathway.
References
Preclinical Development of vc-PABC-DM1 Based Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core preclinical development process for antibody-drug conjugates (ADCs) utilizing the Valine-Citrulline-para-aminobenzylcarbamate (vc-PABC) linker system with the cytotoxic payload DM1. This guide details the mechanism of action, key in vitro and in vivo assays, and critical quality control parameters essential for the successful advancement of these complex biotherapeutics.
Introduction to vc-PABC-DM1 ADCs
Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The this compound system is a widely explored ADC platform. It consists of three key components:
-
Monoclonal Antibody (mAb): Provides specificity by targeting a tumor-associated antigen that is highly expressed on the surface of cancer cells.
-
DM1 (Mertansine): A potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.
-
vc-PABC Linker: A cleavable linker system designed to be stable in systemic circulation and release the DM1 payload upon internalization into the target cancer cell and subsequent enzymatic cleavage.
The vc-PABC linker is specifically cleaved by cathepsin B, a lysosomal protease often upregulated in tumor cells. This targeted release mechanism aims to maximize the therapeutic window by concentrating the cytotoxic payload at the tumor site while minimizing systemic toxicity.
Mechanism of Action
The mechanism of action of a this compound ADC involves a series of sequential steps, beginning with systemic administration and culminating in the targeted killing of cancer cells.
Caption: Mechanism of action of a this compound ADC.
A critical aspect of some vc-PABC-based ADCs is the potential for a "bystander effect". Once the payload is released, if it is membrane-permeable, it can diffuse out of the targeted antigen-positive cell and kill neighboring antigen-negative tumor cells. This can enhance the ADC's efficacy in heterogeneous tumors where antigen expression is varied.[1][2][3][4]
Key Preclinical Assays and Data
A robust preclinical data package is essential to support the clinical development of a this compound ADC. This involves a series of in vitro and in vivo studies to characterize the ADC's activity, stability, and safety profile.
In Vitro Characterization
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for balancing efficacy and safety. Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.[5]
Table 1: Representative Drug-to-Antibody Ratio (DAR) Data
| ADC Component | Conjugation Method | Average DAR | DAR Distribution | Analytical Method |
| Trastuzumab-vc-PABC-MMAE | Cysteine-based | 4.5 | DAR0, DAR2, DAR4, DAR6, DAR8 | HIC-HPLC, Mass Spectrometry |
| Anti-CD22-vc-PABC-DM1 | Cysteine-based | ~4 | Data not available | HIC-HPLC |
| Anti-EpCAM-vc-PABC-DM1 | Cysteine-based | Data not available | Data not available | HIC-HPLC |
Data is representative and may vary based on specific ADC and manufacturing process.
Caption: Workflow for DAR determination by HIC-HPLC.
Methodology:
-
Column: A hydrophobic interaction chromatography column (e.g., Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol.
-
Gradient: A linear gradient from high salt to low salt to elute the different DAR species.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The peak area of each DAR species is integrated, and the weighted average DAR is calculated.
Cytotoxicity assays are performed to determine the potency of the ADC against antigen-positive cancer cell lines and to assess its specificity by testing against antigen-negative cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
Table 2: In Vitro Cytotoxicity of this compound ADCs (Representative IC50 Values)
| ADC | Target Antigen | Cell Line | HER2 Expression | IC50 (ng/mL) |
| Trastuzumab-vc-PABC-DM1 | HER2 | SK-BR-3 | High | 10 - 50 |
| Trastuzumab-vc-PABC-DM1 | HER2 | BT-474 | High | 15 - 60 |
| Trastuzumab-vc-PABC-DM1 | HER2 | NCI-N87 | High | 20 - 70 |
| Trastuzumab-vc-PABC-DM1 | HER2 | MDA-MB-468 | Negative | >1000 |
| Anti-CD22-vc-PABC-DM1 | CD22 | Ramos | Positive | Data not available |
| Anti-EpCAM-vc-PABC-DM1 | EpCAM | HT-29 | Positive | Data not available |
IC50 values are approximate and can vary based on experimental conditions.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
The Physicochemical Gauntlet: A Technical Guide to the Hydrophobicity and Solubility of vc-PABC-DM1
For Researchers, Scientists, and Drug Development Professionals
The antibody-drug conjugate (ADC) linker-payload, vc-PABC-DM1, represents a critical component in the targeted delivery of the potent microtubule inhibitor, DM1, to cancer cells. The physicochemical properties of this complex, specifically its hydrophobicity and solubility, are paramount to the overall efficacy, stability, and manufacturability of the resulting ADC. This in-depth technical guide provides a comprehensive overview of these key characteristics, including quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.
Quantitative Physicochemical Data
The hydrophobicity and solubility of this compound dictate its behavior in both aqueous and lipid environments, influencing everything from ADC aggregation to cell membrane permeability. The following tables summarize the available quantitative data for this compound and related maytansinoid conjugates.
Table 1: Solubility Data
| Compound | Solvent | Solubility | Concentration (mM) | Method |
| This compound | DMSO | 100 mg/mL | 90.93 | Ultrasonic assistance |
| Mal-VC-PAB-DM1 | DMSO | 75 mg/mL | 60.06 | Ultrasonic assistance |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | 3.75 mg/mL | 3.00 | Suspended solution, ultrasonic assistance | |
| 10% DMSO / 90% corn oil | 3.75 mg/mL | 3.00 | Suspended solution, ultrasonic assistance | |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | 3.75 mg/mL | 3.00 | Suspended solution, ultrasonic assistance | |
| Maytansinoids (general) | Water | Good | - | General observation[1] |
Table 2: Hydrophobicity Data
| Compound | Parameter | Value | Method |
| MCC-maytansinoid | AlogP | 3.76 | Calculation |
Experimental Protocols
The following sections detail generalized, yet comprehensive, experimental protocols for the determination of the solubility and hydrophobicity of ADC linker-payloads like this compound. These methodologies are based on standard industry practices.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound in an aqueous buffer.
Objective: To determine the equilibrium solubility of this compound in a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Orbital shaker with temperature control
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Validated analytical column (e.g., C18)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound (e.g., 2-5 mg) to a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of PBS (e.g., 1 mL) to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation (e.g., 150 rpm).
-
Allow the suspension to equilibrate for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same buffer.
-
Analyze the filtered supernatant and the standard solutions by a validated HPLC-UV or LC-MS method.
-
Generate a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the equilibrium solubility of this compound in the specified buffer and at the given temperature. Report the value in mg/mL and/or µM.
-
References
Methodological & Application
Application Notes and Protocols for the Conjugation of vc-PABC-DM1 to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the conjugation of the linker-payload combination, valine-citrulline-p-aminobenzyloxycarbonyl-mertansine (vc-PABC-DM1), to monoclonal antibodies (mAbs). This methodology is central to the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics. The protocol outlines the site-specific conjugation of a maleimide-functionalized this compound to thiol groups on the antibody, which are generated by the reduction of interchain disulfide bonds. Detailed procedures for antibody preparation, reduction, conjugation, and subsequent purification and characterization of the resulting ADC are provided. This application note is intended to guide researchers in the reproducible synthesis and evaluation of this compound based ADCs.
Introduction to this compound Conjugation
Antibody-Drug Conjugates (ADCs) are designed to selectively deliver potent cytotoxic agents to cancer cells by leveraging the specificity of a monoclonal antibody for a tumor-associated antigen. An ADC is composed of three key components: a monoclonal antibody, a cytotoxic payload, and a linker that connects them. The choice of each component is critical to the overall efficacy and safety of the ADC.
The this compound system consists of:
-
DM1: A potent microtubule-inhibiting maytansinoid payload that induces cell cycle arrest and apoptosis.[1][]
-
vc-PABC linker: A cathepsin B-cleavable linker comprising a valine-citrulline (vc) dipeptide and a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer.[3][4] This linker is designed to be stable in systemic circulation and to release the active payload upon internalization into the target cancer cell's lysosome.[3]
The most common strategy for conjugating this linker-payload to an antibody is through the reaction of a maleimide group on the linker with free sulfhydryl (thiol) groups on the antibody. These reactive thiols are typically generated by the selective reduction of the antibody's interchain disulfide bonds. This method results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs). The average DAR is a critical quality attribute that influences the ADC's efficacy, toxicity, and pharmacokinetics.
Experimental Workflow and Signaling Pathway
The overall workflow for the conjugation of Mal-vc-PABC-DM1 to a monoclonal antibody involves antibody preparation, reduction of disulfide bonds, conjugation with the drug-linker, and purification of the resulting ADC.
The mechanism of action for a this compound ADC begins with the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb): >95% purity, at a concentration of 5-20 mg/mL.
-
Maleimide-vc-PABC-DM1 (Mal-vc-PABC-DM1): Purity >95%.
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.5.
-
Reduction Buffer: Conjugation buffer with an appropriate concentration of reducing agent.
-
Tris(2-carboxyethyl)phosphine (TCEP): 10 mM stock solution in water.
-
N-acetylcysteine: 1 M stock solution in water.
-
Dimethyl sulfoxide (DMSO), anhydrous.
-
Purification Columns: Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25).
-
Amicon Ultra centrifugal filter units (30 kDa MWCO).
Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the conjugation buffer. This can be achieved by dialysis or using centrifugal filter units.
-
Concentration Adjustment: Adjust the final antibody concentration to 10 mg/mL in conjugation buffer.
-
Purity Check: Confirm antibody concentration and purity using UV-Vis spectrophotometry at 280 nm.
Antibody Reduction
-
Preparation: In a microcentrifuge tube, add the required volume of the 10 mg/mL antibody solution.
-
TCEP Addition: Add the 10 mM TCEP stock solution to the antibody solution to a final concentration of 1-2 mM (a 2.5 to 5-fold molar excess over the antibody is a good starting point).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP by buffer exchange into conjugation buffer using a desalting column or centrifugal filter units.
Conjugation of Mal-vc-PABC-DM1
-
Drug-Linker Preparation: Prepare a 10 mM stock solution of Mal-vc-PABC-DM1 in anhydrous DMSO.
-
Conjugation Reaction: Add the Mal-vc-PABC-DM1 stock solution to the reduced antibody solution. A 5- to 10-fold molar excess of the drug-linker over the antibody is recommended as a starting point for optimization. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: Quench the reaction by adding N-acetylcysteine to a final concentration of 1 mM (a 10-fold molar excess over the drug-linker) to cap any unreacted maleimide groups. Incubate for an additional 20 minutes at room temperature.
Purification of the ADC
-
Removal of Unconjugated Drug-Linker: Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.
-
Buffer Exchange and Concentration: Exchange the purified ADC into a suitable formulation buffer (e.g., PBS) and concentrate it to the desired final concentration using centrifugal filter units.
-
Sterile Filtration: Filter the final ADC solution through a 0.22 µm sterile filter.
-
Storage: Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.
Characterization of the ADC
Determination of Drug-to-Antibody Ratio (DAR)
The average number of DM1 molecules conjugated to each antibody is a critical parameter.
-
UV-Vis Spectroscopy: This is a relatively simple method for estimating the average DAR. The absorbance of the ADC is measured at 280 nm (for the antibody) and at the maximum absorbance wavelength of DM1 (around 252 nm). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). The weighted average DAR can be calculated from the peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise determination of the DAR and the distribution of different drug-loaded species. Analysis of the intact or reduced ADC allows for the identification of different ADC species based on their mass.
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates. Aggregation is a common issue with ADCs due to the hydrophobicity of the payload and must be minimized.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the ADC under reducing and non-reducing conditions to confirm conjugation to the heavy and/or light chains.
Quantitative Data Summary
The following tables provide a summary of typical parameters and expected outcomes for the conjugation of this compound to a monoclonal antibody.
Table 1: Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 5-20 mg/mL | Higher concentrations can lead to aggregation. |
| Molar Excess of TCEP | 2.5 - 5 fold | Optimization may be required depending on the antibody. |
| Reduction Time | 1-2 hours | Longer times may lead to over-reduction. |
| Reduction Temperature | 37°C | |
| Molar Excess of Mal-vc-PABC-DM1 | 5 - 10 fold | Directly influences the final DAR. |
| Conjugation Time | 1-2 hours | |
| Conjugation Temperature | Room Temperature (20-25°C) | |
| Final DMSO Concentration | < 10% (v/v) | To maintain antibody stability. |
Table 2: Expected ADC Characteristics
| Parameter | Typical Value | Method of Analysis |
| Average DAR | 3.5 - 4.0 | HIC, LC-MS, UV-Vis |
| Monomer Purity | > 95% | SEC |
| Aggregates | < 5% | SEC |
| Recovery Yield | > 80% | UV-Vis at 280 nm |
| Endotoxin Levels | < 0.5 EU/mg | LAL Assay |
Table 3: Example Cytotoxicity Data for a this compound ADC
| Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| SK-BR-3 | High | 10 - 50 |
| BT-474 | High | 15 - 60 |
| MDA-MB-468 | Low/Negative | > 1000 |
| NCI-N87 | High | 5 - 30 |
Note: IC50 values are highly dependent on the specific antibody, target antigen, and cell line used.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low DAR | - Incomplete reduction of disulfide bonds.- Insufficient molar excess of drug-linker.- Hydrolysis of the maleimide group. | - Increase TCEP concentration or incubation time.- Increase the molar excess of Mal-vc-PABC-DM1.- Use fresh, anhydrous DMSO for the drug-linker stock solution. |
| High Aggregation | - High DAR leading to increased hydrophobicity.- High antibody concentration.- Suboptimal buffer conditions (pH, ionic strength). | - Reduce the molar excess of the drug-linker.- Perform conjugation at a lower antibody concentration.- Screen different formulation buffers. |
| Low Recovery | - Precipitation of the ADC during purification.- Non-specific binding to purification columns. | - Ensure the formulation buffer is optimized for ADC stability.- Use appropriate purification columns and protocols. |
Conclusion
The protocol described in this application note provides a robust method for the synthesis of this compound ADCs. Careful control of the reaction parameters, particularly the molar ratios of the reagents, is crucial for achieving a desirable drug-to-antibody ratio and minimizing aggregation. The subsequent characterization of the ADC is essential to ensure its quality, potency, and suitability for further preclinical and clinical development. This protocol serves as a comprehensive guide for researchers and professionals in the field of targeted cancer therapy.
References
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio of vc-PABC-DM1 ADCs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the vc-PABC-DM1 linker-payload system. The methodologies described herein are essential for the characterization, quality control, and optimization of these complex biotherapeutics.
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences both its efficacy and safety profile.[1] An ADC with a low DAR may exhibit reduced potency, while an excessively high DAR can negatively impact pharmacokinetics, stability, and increase the risk of off-target toxicity.[1][2] Therefore, accurate and reproducible determination of the DAR is paramount throughout the ADC development process.
This application note focuses on ADCs constructed with the this compound system. This system comprises the potent tubulin inhibitor DM1, conjugated to the antibody via a linker containing a valine-citrulline (vc) peptide cleavable by lysosomal proteases like Cathepsin B, and a self-immolative para-aminobenzyl alcohol (PABC) spacer.[3][4] The conjugation is typically achieved through the reaction of a maleimide group on the linker with free thiol groups on the antibody, often generated by the reduction of interchain disulfide bonds.
We present detailed protocols for three widely used analytical techniques for DAR determination:
-
Ultraviolet-Visible (UV/Vis) Spectroscopy: A straightforward method for calculating the average DAR.
-
Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic technique that separates ADC species based on their drug load.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An orthogonal chromatographic method, often performed under reducing conditions, to determine the drug distribution on the antibody's light and heavy chains.
Additionally, a protocol for enzymatic deglycosylation is provided, a common sample preparation step to reduce the heterogeneity of the ADC and simplify data analysis, particularly for mass spectrometry-based methods.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the overall workflow for DAR determination and the logical flow of the individual experimental protocols.
References
Application Notes and Protocols for HIC-HPLC Analysis of vc-PABC-DM1 DAR Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile.[1][2] Hydrophobic Interaction Chromatography (HIC) has emerged as the gold standard for determining the DAR and drug-load distribution for cysteine-linked ADCs, such as those utilizing the vc-PABC-DM1 linker-payload system.[1][3][4]
This application note provides a detailed protocol for the determination of the average DAR and the distribution of different drug-loaded species of a this compound ADC using High-Performance Liquid Chromatography (HPLC) with a HIC column. The method separates ADC species based on their hydrophobicity, which increases with the number of conjugated DM1 molecules.
Principle of HIC for DAR Analysis
HIC separates molecules based on their surface hydrophobicity. In a high-salt mobile phase, the hydration shell around the protein is reduced, exposing hydrophobic regions that can interact with the hydrophobic stationary phase of the HIC column. As the salt concentration is decreased in a gradient, the ADC species elute in order of increasing hydrophobicity. The unconjugated antibody (DAR 0) is the most hydrophilic and elutes first, followed by species with increasing numbers of conjugated DM1 molecules (DAR 2, DAR 4, etc.). The area of each peak in the resulting chromatogram is proportional to the relative abundance of that particular drug-loaded species.
Experimental Workflow
The following diagram illustrates the general workflow for the HIC-HPLC analysis of a this compound ADC for DAR determination.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific ADC constructs and HPLC systems.
Materials and Reagents
-
This compound Antibody-Drug Conjugate
-
Sodium Phosphate, Monobasic and Dibasic
-
Ammonium Sulfate
-
Isopropanol (IPA), HPLC grade
-
Water, HPLC grade
-
0.22 µm membrane filters
Equipment
-
HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV detector
-
HIC column (e.g., TSKgel Butyl-NPR, 2.5 µm, 4.6 mm ID × 10 cm)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
Mobile Phase Preparation
-
Mobile Phase A (High Salt): 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.0 with 25% (v/v) Isopropanol
Filter both mobile phases through a 0.22 µm filter before use.
Sample Preparation
-
Dilute the this compound ADC sample to a final concentration of 1 mg/mL in a buffer compatible with the initial mobile phase conditions (e.g., PBS or Mobile Phase A without the high salt concentration).
-
If necessary, perform a buffer exchange to ensure the sample is in an appropriate buffer for HIC analysis.
HIC-HPLC Method
| Parameter | Condition |
| Column | TSKgel Butyl-NPR, 2.5 µm, 4.6 mm ID × 10 cm (or equivalent) |
| Mobile Phase A | 1.2 M (NH₄)₂SO₄, 25 mM Sodium Phosphate, pH 6.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 6.0 with 25% IPA (v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10-20 µL |
| Gradient | Time (min) |
Data Presentation
The HIC-HPLC analysis of a this compound ADC will produce a chromatogram with several peaks, each corresponding to a different drug-loaded species. The peaks are integrated to determine the area percentage of each species.
Representative Quantitative Data
The following table summarizes representative data obtained from the HIC-HPLC analysis of a this compound ADC.
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 9.5 | 15.2 |
| DAR 2 | 12.8 | 35.8 |
| DAR 4 | 15.3 | 30.5 |
| DAR 6 | 17.1 | 15.3 |
| DAR 8 | 18.5 | 3.2 |
Average DAR Calculation
The average DAR is calculated using the following formula:
Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
Using the representative data from the table above:
Average DAR = [(15.2 × 0) + (35.8 × 2) + (30.5 × 4) + (15.3 × 6) + (3.2 × 8)] / 100 Average DAR = 3.11
Conclusion
Hydrophobic Interaction Chromatography is a robust and reliable method for the determination of the drug-to-antibody ratio of this compound ADCs. The protocol outlined in this application note provides a clear and detailed procedure for this critical analysis, enabling researchers and drug development professionals to accurately characterize their ADC products. The separation of individual drug-loaded species allows for a comprehensive understanding of the drug load distribution, which is essential for ensuring the consistency, efficacy, and safety of the final therapeutic product.
References
- 1. Transition of average drug-to-antibody ratio of trastuzumab deruxtecan in systemic circulation in monkeys using a hybrid affinity capture liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Application Notes and Protocols for Mass Spectrometry-Based Characterization of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule. The inherent heterogeneity of ADCs, arising from variations in the number of conjugated drugs per antibody (Drug-to-Antibody Ratio, DAR), the sites of conjugation, and post-translational modifications (PTMs) of the antibody backbone, presents significant analytical challenges. Mass spectrometry (MS) has emerged as an indispensable tool for the comprehensive characterization of these complex molecules, providing critical information on their identity, purity, and stability.
This document provides detailed application notes and experimental protocols for the characterization of ADCs using various mass spectrometry-based techniques. These methods are essential for ensuring the quality, safety, and efficacy of ADC therapeutics throughout the drug development process.
Intact Mass Analysis
Intact mass analysis provides the molecular weight of the entire ADC, offering a global overview of the drug load distribution and the average DAR. This analysis can be performed under both denaturing and native conditions.
Denaturing Intact Mass Analysis via Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)
This method is suitable for lysine-conjugated ADCs where the interchain disulfide bonds are intact.[1]
Experimental Protocol:
-
Sample Preparation:
-
LC-MS System:
-
LC System: Agilent 1290 Infinity LC System or equivalent.[3]
-
Column: Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm.[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 75°C.
-
Gradient: Optimized for separation of different drug-loaded species.
-
MS System: SCIEX X500B QTOF or equivalent high-resolution mass spectrometer.
-
-
Mass Spectrometry Parameters:
-
Ion Source: Electrospray Ionization (ESI).
-
Ion Spray Voltage: 5000 V.
-
Source Temperature: 400°C.
-
Mass Range: 900–4000 m/z.
-
Optimize source parameters for adequate desolvation and ionization while avoiding in-source fragmentation.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR based on the relative abundance of each drug-loaded species.
-
Data Presentation:
| Drug Load | Measured Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148056.3 | 5.2 |
| DAR 1 | 148972.5 | 15.8 |
| DAR 2 | 149888.7 | 25.1 |
| DAR 3 | 150804.9 | 28.3 |
| DAR 4 | 151721.1 | 18.5 |
| DAR 5 | 152637.3 | 6.1 |
| DAR 6 | 153553.5 | 1.0 |
| Average DAR | 3.05 |
Note: The mass values are hypothetical and will vary depending on the specific mAb and drug-linker.
Caption: Workflow for denaturing intact mass analysis of ADCs.
Native Intact Mass Analysis via Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS)
Native MS is crucial for analyzing cysteine-conjugated ADCs where the subunits are held together by non-covalent interactions. SEC is used for online buffer exchange into a volatile, MS-compatible buffer.
Experimental Protocol:
-
Sample Preparation:
-
The ADC sample is typically buffer-exchanged into a volatile ammonium acetate or ammonium bicarbonate buffer.
-
-
LC-MS System:
-
LC System: Agilent 1290 Infinity II Bio LC System or equivalent.
-
Column: Waters ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 mm x 150 mm.
-
Mobile Phase: 50-100 mM Ammonium Acetate.
-
Flow Rate: Isocratic elution over 10-15 minutes.
-
MS System: High-resolution mass spectrometer capable of high m/z measurements, such as the Agilent 6545XT AdvanceBio LC/Q-TOF.
-
-
Mass Spectrometry Parameters:
-
Ion Source: ESI (native conditions).
-
Optimize source conditions to preserve non-covalent interactions.
-
Mass Range: Extended m/z range (e.g., up to 7,000 m/z) is required due to the lower charge states of proteins under native conditions.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the masses of the different drug-loaded species.
-
Calculate the average DAR from the relative intensities of the deconvoluted peaks.
-
Data Presentation:
| Drug Load | Measured Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148056.1 | 2.1 |
| DAR 2 | 150004.8 | 20.5 |
| DAR 4 | 151953.5 | 55.3 |
| DAR 6 | 153902.2 | 18.9 |
| DAR 8 | 155850.9 | 3.2 |
| Average DAR | 4.02 |
Note: The mass values are hypothetical and will vary depending on the specific mAb and drug-linker.
Caption: Workflow for native intact mass analysis of ADCs.
Subunit Analysis
Subunit analysis involves the dissociation of the ADC into its constituent light and heavy chains, or into Fab and Fc fragments, followed by mass analysis. This "middle-down" approach provides more detailed information on the distribution of the drug load between the subunits.
Reduced Subunit Analysis
This method involves the reduction of interchain disulfide bonds to separate the light and heavy chains.
Experimental Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in a reduction buffer (e.g., 25 mM NaCl, 25 mM Tris, pH 7.5).
-
Add dithiothreitol (DTT) to a final concentration of 1.0 mM.
-
Incubate at 37°C for 20 minutes.
-
Dilute the reduced sample to 0.2 mg/mL with 5% acetonitrile, 0.1% TFA for LC-MS analysis.
-
-
LC-MS System:
-
Use a reversed-phase LC-MS system as described for denaturing intact mass analysis.
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light and heavy chains.
-
Determine the number of drugs conjugated to each chain and their relative abundances.
-
Calculate the overall average DAR by summing the contributions from the light and heavy chains.
-
Data Presentation:
| Subunit | Drug Load | Measured Mass (Da) | Relative Abundance (%) |
| Light Chain | 0 | 23456.7 | 40.2 |
| 1 | 24372.9 | 59.8 | |
| Heavy Chain | 0 | 50123.4 | 5.5 |
| 1 | 51039.6 | 25.1 | |
| 2 | 51955.8 | 48.9 | |
| 3 | 52872.0 | 20.5 | |
| Average DAR | 3.5 |
Note: The mass values are hypothetical and will vary depending on the specific mAb and drug-linker.
IdeS Digestion for Subunit Analysis
Digestion with the enzyme IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes) cleaves the antibody below the hinge region, generating F(ab')2 and Fc fragments. Subsequent reduction separates the F(ab')2 into light chain and Fd' fragments.
Experimental Protocol:
-
Sample Preparation:
-
Digest the ADC with IdeS according to the manufacturer's protocol.
-
Reduce the digested sample with DTT to separate the light chain and Fd' fragments.
-
-
LC-MS System:
-
Use a reversed-phase LC-MS system to separate the resulting ~25 kDa fragments (light chain, Fd', and scFc).
-
-
Data Analysis:
-
Deconvolute the mass spectra for each fragment to determine the drug load distribution.
-
This method allows for the localization of the conjugation to the Fab or Fc region.
-
Caption: Workflows for subunit analysis of ADCs.
Peptide Mapping
Peptide mapping, or bottom-up analysis, provides high-resolution information on the specific sites of drug conjugation and can also be used to identify and quantify PTMs.
Experimental Protocol:
-
Sample Preparation:
-
Denature, reduce, and alkylate the ADC sample.
-
Digest the protein with a specific protease, such as trypsin.
-
For some ADCs with cleavable linkers, a drug deconjugation step may be employed to improve analysis.
-
-
LC-MS/MS System:
-
LC System: UHPLC system for high-resolution peptide separation.
-
Column: Agilent AdvanceBio Peptide Mapping Column or equivalent.
-
MS System: High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
-
Data Analysis:
-
Identify peptides by matching MS/MS fragmentation data to a sequence database.
-
Identify drug-conjugated peptides by their characteristic mass shift.
-
Quantify site occupancy by comparing the peak areas of conjugated and unconjugated peptides.
-
Data Presentation:
| Peptide Sequence | Conjugation Site | % Occupancy |
| TPEVTCVVVDVSHEDPEVK | Cys220 | 95.2 |
| SDKTHTCPPCPAPELLGGP | Cys226 | 98.1 |
| ... | ... | ... |
Note: The peptide sequences and sites are hypothetical.
Caption: Workflow for peptide mapping analysis of ADCs.
Glycan Analysis
The glycosylation profile of the antibody backbone is a critical quality attribute that can affect the efficacy, safety, and pharmacokinetics of the ADC.
Experimental Protocol:
-
Sample Preparation (Released Glycan Analysis):
-
Denature the ADC sample.
-
Release the N-linked glycans using the enzyme PNGase F.
-
Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide, 2-AB).
-
Purify the labeled glycans.
-
Automated sample preparation platforms can be used for high-throughput analysis.
-
-
LC-MS System:
-
LC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as the Agilent AdvanceBio Glycan Mapping column.
-
Detection: Fluorescence detector followed by a mass spectrometer.
-
-
Data Analysis:
-
Identify glycan structures based on their retention times and mass-to-charge ratios, often by comparison to a glycan library.
-
Quantify the relative abundance of each glycan species.
-
Data Presentation:
| Glycan Structure | Retention Time (min) | Relative Abundance (%) |
| G0F | 4.2 | 43.8 |
| G1F | 4.8 | 35.2 |
| G1F' | 5.1 | 12.5 |
| G2F | 5.5 | 8.5 |
Note: Data adapted from a representative analysis.
Caption: Workflow for released N-glycan analysis of ADCs.
Conclusion
The mass spectrometry-based methods outlined in this document provide a comprehensive analytical toolkit for the in-depth characterization of antibody-drug conjugates. A multi-faceted approach, combining intact mass analysis, subunit analysis, peptide mapping, and glycan profiling, is essential for a thorough understanding of the structural heterogeneity of these complex biotherapeutics. The detailed protocols and data presentation formats provided herein serve as a valuable resource for researchers, scientists, and drug development professionals working to ensure the quality and consistency of ADC products.
References
Application Notes and Protocols for Bystander Killing Effect Assay of vc-PABC-DM1 ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. Their efficacy can be significantly enhanced by the "bystander killing effect," a phenomenon where the cytotoxic payload released from an antigen-positive target cell diffuses into the tumor microenvironment and eradicates adjacent antigen-negative tumor cells. This is particularly crucial for treating heterogeneous tumors with varied antigen expression.
This document provides detailed protocols for assessing the bystander effect of ADCs utilizing a valine-citrulline (vc) p-aminobenzyl carbamate (PABC) linker conjugated to the microtubule-disrupting agent, Maytansinoid DM1 (vc-PABC-DM1). The vc-PABC linker is designed to be stable in circulation but is readily cleaved by intracellular proteases like Cathepsin B, which are abundant in the lysosomal compartment of cancer cells.[1][2] Upon cleavage, the PABC spacer self-immolates, ensuring the release of the unmodified and potent DM1 payload.[3] Due to its physicochemical properties, the released DM1 can then traverse the cell membrane to induce cell death in neighboring cells.[4]
Two primary in vitro methodologies are presented to quantitatively assess this bystander effect: the Co-culture Bystander Assay and the Conditioned Medium Transfer Assay .[5]
Mechanism of Action: this compound ADC and Bystander Killing
A this compound conjugated ADC binds to a specific antigen on the surface of a target cancer cell (Antigen-Positive, Ag+). The ADC-antigen complex is then internalized via endocytosis and trafficked to the lysosome. Inside the lysosome, the valine-citrulline linker is cleaved by proteases, initiating the self-immolation of the PABC spacer and releasing the active DM1 payload. DM1 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The bystander effect is initiated when the membrane-permeable DM1 diffuses out of the target cell and into neighboring antigen-negative (Ag-) cells, inducing their apoptosis.
Mechanism of this compound ADC and bystander effect.
Experimental Protocols
Co-culture Bystander Assay
This assay directly evaluates the effect of the this compound ADC on antigen-negative cells when cultured in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (e.g., HER2-positive SK-BR-3 and HER2-negative MCF7 cells).
-
Fluorescently labeled Ag- cell line (e.g., GFP-MCF7) for distinction from Ag+ cells.
-
Complete cell culture medium.
-
This compound ADC.
-
Isotype control ADC.
-
Free DM1 payload.
-
96-well plates.
-
Plate reader or high-content imaging system.
-
Cell viability reagent (e.g., CellTiter-Glo®).
Procedure:
-
Cell Seeding:
-
Monoculture Controls: Seed Ag+ cells alone and fluorescently labeled Ag- cells alone into separate wells of a 96-well plate at their optimal densities.
-
Co-culture: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in the same wells. The ratio can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the proportion of Ag+ cells.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, isotype control ADC, and free DM1 in complete culture medium.
-
Remove the seeding medium from the wells and add the ADC dilutions. Include untreated wells as a control. The concentration of ADC should ideally be high enough to cause maximum killing of Ag+ cells but have minimal direct effect on Ag- cells.
-
-
Incubation:
-
Incubate the plate for a period of 72-120 hours, depending on the cell doubling time and ADC potency.
-
-
Quantification:
-
Assess the viability of the fluorescently labeled Ag- cell population using a high-content imaging system to count the number of viable fluorescent cells.
-
Alternatively, total cell viability can be measured using an ATP-based assay like CellTiter-Glo®. The specific killing of Ag- cells can be inferred by comparing the viability in co-culture to the monoculture controls.
-
Workflow for the co-culture bystander assay.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.
Materials:
-
Ag+ and Ag- cell lines.
-
Complete cell culture medium.
-
This compound ADC.
-
Isotype control ADC.
-
6-well and 96-well plates.
-
Centrifuge and sterile filters (0.22 µm).
-
Cell viability reagent.
Procedure:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a high concentration of the this compound ADC (e.g., 10x IC50 on Ag+ cells) or isotype control ADC for 48-72 hours. Include an untreated well.
-
Collect the supernatant (conditioned medium) from each well.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Filter the supernatant through a 0.22 µm sterile filter.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the collected conditioned medium (either undiluted or serially diluted with fresh medium).
-
Include controls of Ag- cells treated with fresh medium and fresh medium containing free DM1.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Quantification:
-
Assess the viability of the Ag- cells using a standard cell viability assay such as MTT, MTS, or an ATP-based assay (e.g., CellTiter-Glo®).
-
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njbio.com [njbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: vc-PABC-DM1 Antibody-Drug Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals to improve the efficiency and reproducibility of vc-PABC-DM1 antibody-drug conjugate (ADC) preparation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation experiments in a question-and-answer format.
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
Question: We are observing a consistently low DAR and poor yields after conjugating our antibody with a this compound linker-payload. What are the potential causes and how can we improve our conjugation efficiency?
Answer: Low DAR and poor conjugation efficiency are common challenges that can stem from several factors related to the antibody, the linker-payload, or the reaction conditions. The hydrophobicity of the DM1 payload can also contribute to poor solubility of the linker-payload in aqueous buffers, reducing its availability to react with the antibody.[1] The following troubleshooting steps can help optimize your conjugation reaction.
Key Optimization Parameters at a Glance
| Parameter | Recommended Range/Condition | Potential Impact on Conjugation |
| Antibody Purity | >95% pure[2][3] | Impurities compete for conjugation, reducing efficiency.[2][3] |
| Antibody Concentration | >0.5 mg/mL | Dilute antibody can lower the ideal concentration of reagents. |
| Reaction pH | 6.5 - 7.5 | Optimal for selective maleimide-thiol reaction; pH > 7.5 can lead to side reactions. |
| TCEP Molar Excess | 1.15x - 15x over antibody | Insufficient reduction leads to fewer available thiols; excess can be detrimental. |
| Linker-Payload Molar Excess | 5-20 fold over antibody | Higher ratios can increase DAR but may also promote aggregation. |
| Co-solvent (e.g., DMSO) | <10% (v/v) | Improves solubility of hydrophobic linker-payloads. High concentrations can denature the antibody. |
| Reaction Temperature | Room Temperature (20-25°C) | Balances reaction rate and ADC stability. |
| Reaction Time | 1 - 4 hours | Longer times may increase conjugation but can also lead to aggregation. |
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low DAR in this compound conjugation.
Issue 2: ADC Aggregation
Question: We are observing significant aggregation of our ADC product after the conjugation reaction. What could be the cause and how can we prevent it?
Answer: ADC aggregation is a frequent challenge, primarily driven by the increased hydrophobicity of the conjugate resulting from the attachment of the hydrophobic DM1 payload. Aggregation can negatively impact the stability, efficacy, and safety of the ADC.
Strategies to Minimize Aggregation:
-
Optimize DAR: Higher DARs increase hydrophobicity and the propensity for aggregation. A balance between potency and acceptable aggregation levels is crucial. For many ADCs, a DAR of 2 to 4 is a common target.
-
Control Co-solvent Concentration: While organic co-solvents like DMSO or DMA can improve the solubility of the hydrophobic linker-payload, excessive amounts can denature the antibody and promote aggregation. It is recommended to keep the co-solvent concentration below 10% (v/v).
-
Reaction Conditions: Prolonged reaction times and elevated temperatures can increase the likelihood of aggregation. It is advisable to optimize these parameters to achieve sufficient conjugation while minimizing aggregation.
-
Formulation and Storage: Improper storage temperatures, repeated freeze-thaw cycles, and mechanical stress can all contribute to ADC aggregation. Store the purified ADC under recommended conditions and handle it gently. The use of stabilizers in the final formulation can also enhance shelf life.
-
Purification: Prompt purification of the ADC after the conjugation reaction is important to remove unreacted, hydrophobic linker-payload which can contribute to aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the vc-PABC linker?
A1: The vc-PABC (valine-citrulline-p-aminobenzyloxycarbonyl) linker is a cathepsin B-cleavable linker system. Upon internalization of the ADC into a target cell, it is trafficked to the lysosome where cathepsin B, a lysosomal protease, cleaves the amide bond between citrulline and the PABC spacer. This initiates a self-immolative cascade where the PABC group spontaneously decomposes, releasing the unmodified, active DM1 payload into the cytoplasm to exert its cytotoxic effect.
Mechanism of vc-PABC Linker Cleavage
Caption: Intracellular processing of a this compound ADC.
Q2: How is the Drug-to-Antibody Ratio (DAR) measured?
A2: The DAR is a critical quality attribute of an ADC and can be determined by several analytical techniques:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is the most common method for analyzing cysteine-linked ADCs. It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. The relative peak areas are used to calculate the weighted average DAR.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is an orthogonal method where the ADC is first reduced to separate the light and heavy chains. The different drug-loaded chains are then separated and quantified to calculate the DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the intact ADC or its subunits, allowing for accurate DAR determination.
Q3: What are common interfering substances in the antibody buffer?
A3: Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for conjugation and should be removed via buffer exchange prior to the reaction. Other additives like sodium azide can also interfere with certain conjugation chemistries.
Experimental Protocols
Protocol 1: Antibody Reduction (Partial)
This protocol is for the partial reduction of interchain disulfide bonds in an IgG antibody to generate free thiols for conjugation.
Materials:
-
Monoclonal antibody (>95% pure, >0.5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5), degassed
Procedure:
-
If necessary, perform a buffer exchange to remove any interfering substances from the antibody solution.
-
Dilute the antibody to the desired concentration (e.g., 5-10 mg/mL) with the degassed reaction buffer.
-
Add the required volume of TCEP stock solution to achieve the desired molar excess (e.g., 2-5 fold molar excess over the antibody). The optimal TCEP concentration should be determined empirically for each antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Immediately proceed to the conjugation step. If the linker-payload is not compatible with TCEP, the excess reducing agent must be removed using a desalting column.
Protocol 2: this compound Conjugation
This protocol describes the conjugation of a maleimide-functionalized this compound to the reduced antibody.
Materials:
-
Reduced antibody solution from Protocol 1
-
Maleimide-vc-PABC-DM1 linker-payload
-
Anhydrous DMSO
-
Reaction buffer (as in Protocol 1)
Procedure:
-
Prepare a stock solution of the maleimide-vc-PABC-DM1 linker-payload in anhydrous DMSO (e.g., 10 mM).
-
Add the linker-payload stock solution to the reduced antibody solution to achieve the desired molar excess (e.g., 10-20 fold molar excess over the antibody). Ensure the final DMSO concentration is below 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purify the resulting ADC using a suitable method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload and other impurities.
Protocol 3: DAR Determination by HIC-HPLC
This is a general protocol for the analysis of DAR by HIC-HPLC. Specific column and gradient conditions may need to be optimized.
Materials:
-
Purified ADC sample
-
HIC-HPLC system with a suitable column (e.g., Tosoh Butyl-NPR)
-
Mobile Phase A: 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0 with 25% Isopropanol (v/v)
Procedure:
-
Equilibrate the HIC column with an appropriate mixture of Mobile Phase A and B.
-
Inject the ADC sample onto the column.
-
Elute the ADC species with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i) where i represents each ADC species.
References
Troubleshooting ADC aggregation with vc-PABC-DM1
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs), specifically those utilizing the vc-PABC-DM1 linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What are the components of the this compound linker-payload and what are their functions?
A1: The this compound system is a widely used linker-payload combination in ADC development. Each component has a specific role:
-
vc (Valine-Citrulline): This is a dipeptide sequence that is specifically designed to be cleaved by cathepsin B, an enzyme that is abundant within the lysosomes of tumor cells.[1][2] This ensures that the cytotoxic payload is released primarily inside the target cancer cells, minimizing systemic toxicity.[1]
-
PABC (p-aminobenzyloxycarbonyl): This component acts as a self-immolative spacer.[1] After the "vc" dipeptide is cleaved by cathepsin B, the PABC linker spontaneously decomposes, ensuring the efficient release of the unmodified active drug (DM1).[1]
-
DM1 (Mertansine): DM1 is a potent cytotoxic agent, a maytansinoid derivative that inhibits cell division by binding to tubulin. Its high cytotoxicity makes it an effective payload for killing cancer cells.
Q2: What are the primary causes of ADC aggregation, particularly with this compound?
A2: ADC aggregation is a common challenge that can impact the stability, efficacy, and safety of the therapeutic. Key causes include:
-
Hydrophobicity: Both the DM1 payload and parts of the linker are inherently hydrophobic. When conjugated to the antibody, these hydrophobic patches can interact with each other, leading to self-association and aggregation to minimize their exposure to the aqueous environment.
-
High Drug-to-Antibody Ratio (DAR): A higher DAR, meaning more DM1 molecules per antibody, increases the overall hydrophobicity of the ADC, which is strongly correlated with an increased propensity for aggregation.
-
Conjugation Process: The chemical reactions involved in attaching the linker-payload to the antibody can sometimes alter the protein's structure, exposing hydrophobic regions that are normally buried and making the ADC more prone to aggregation.
-
Formulation and Storage Conditions: Suboptimal buffer conditions (pH, ionic strength), exposure to thermal stress, freeze-thaw cycles, and mechanical stress (like shaking) can all destabilize the ADC and promote aggregation.
Q3: What are the consequences of ADC aggregation?
A3: ADC aggregation can have several detrimental effects:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen, reducing the ADC's ability to target and kill cancer cells.
-
Increased Immunogenicity: The presence of aggregates can trigger an immune response in patients, potentially leading to adverse effects and faster clearance of the drug.
-
Altered Pharmacokinetics (PK): Aggregation can lead to faster clearance of the ADC from circulation, reducing its half-life and overall exposure.
-
Safety Concerns: Aggregates can lead to off-target toxicity. They can be taken up by non-target cells, leading to the release of the cytotoxic payload in healthy tissues.
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and a shorter shelf-life for the final drug product.
Troubleshooting Guide: Aggregation of this compound ADCs
This guide provides a systematic approach to identifying and mitigating aggregation issues during your experiments.
Problem: Significant aggregation is observed immediately after the conjugation reaction.
This is a frequent issue that often points to challenges within the conjugation process itself.
Troubleshooting Workflow: Post-Conjugation Aggregation
Caption: Troubleshooting post-conjugation aggregation.
| Potential Cause | Recommended Action | Rationale |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to target a lower average DAR (typically 2-4). | Higher DARs significantly increase the hydrophobicity of the ADC, a primary driver of aggregation. |
| Suboptimal Reaction Buffer | Ensure the pH of the conjugation buffer is optimal for the reaction chemistry but does not compromise antibody stability (typically pH 7.2-8.0). Avoid pH values near the antibody's isoelectric point. | The wrong pH can cause the antibody to become unstable and aggregate. |
| Presence of Organic Solvent | Minimize the concentration of organic co-solvents (like DMSO) used to dissolve the this compound. Add the linker-payload solution slowly to the antibody solution with gentle mixing. | Organic solvents can denature the antibody, exposing hydrophobic cores and promoting aggregation. |
| Reaction Temperature | Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can slow down the processes of protein unfolding and aggregation. |
| Antibody Quality | Ensure the starting antibody material is highly pure and monomeric, with low levels of pre-existing aggregates. | Pre-existing aggregates in the antibody stock can act as seeds for further aggregation during the conjugation process. |
Problem: Aggregation increases during purification and/or storage.
Even if the initial conjugation is successful, the ADC can aggregate during subsequent steps.
Troubleshooting Workflow: Downstream & Storage Aggregation
Caption: Troubleshooting downstream and storage aggregation.
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Formulation Buffer | Screen various buffer systems to find the optimal pH and ionic strength for your specific ADC. Add stabilizing excipients such as sugars (sucrose, trehalose), amino acids (arginine, histidine), or non-ionic surfactants (polysorbate 20/80). | Excipients can help to maintain the ADC's conformational stability and solubility, preventing aggregation. |
| Harsh Storage Conditions | Store the ADC at recommended temperatures (typically 2-8°C for liquid formulations). Avoid repeated freeze-thaw cycles, as these can induce aggregation. If frozen storage is necessary, use a cryoprotectant. | Physical stresses like temperature fluctuations can destabilize the ADC and lead to aggregation. |
| High Protein Concentration | If aggregation is observed at high concentrations, consider storing the ADC at a lower concentration. | High protein concentrations can increase the likelihood of intermolecular interactions that lead to aggregation. |
| Light Exposure | Protect the ADC from light, especially if any component is photosensitive. | Light exposure can trigger degradation of the payload or protein, which can subsequently cause aggregation. |
Key Experimental Protocols
Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates in ADC preparations.
Methodology:
-
System Preparation: Equilibrate a high-performance liquid chromatography (HPLC) system equipped with a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for your ADC (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Sample Preparation: Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL using the mobile phase. It is critical to also analyze the unconjugated antibody as a baseline control.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Elution: Elute the sample isocratically at a flow rate of 0.5-1.0 mL/min.
-
Detection: Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any fragments. Calculate the percentage of aggregate as: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Data Presentation: Example SEC Analysis
| Sample | Retention Time (min) | Peak Area (%) | Species |
| Unconjugated mAb | 8.52 | 1.2 | Aggregate |
| 10.15 | 98.8 | Monomer | |
| This compound ADC | 8.49 | 4.8 | Aggregate |
| (Initial) | 10.12 | 95.2 | Monomer |
| This compound ADC | 8.45 | 12.5 | Aggregate |
| (After 14 days at 25°C) | 10.10 | 87.5 | Monomer |
This table shows a typical result where the conjugation process slightly increases the initial aggregate level, which then increases further upon storage under thermal stress.
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: General Mechanism of Action for a this compound ADC
This diagram illustrates the pathway from systemic circulation to intracellular payload release.
Caption: Mechanism of action for a this compound ADC.
References
Technical Support Center: Optimizing Drug-to-Antibody Ratio for vc-PABC-DM1 ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with valine-citrulline-p-aminobenzyloxycarbonyl-DM1 (vc-PABC-DM1) antibody-drug conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of the drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute for ADCs?
A1: The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1] It is a critical quality attribute (CQA) because it directly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[2] A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity, faster clearance from circulation, and a greater propensity for aggregation.[2][3] Therefore, optimizing the DAR is essential to achieving the desired therapeutic window.
Q2: What is the mechanism of action for the this compound payload?
A2: The this compound ADC exerts its cytotoxic effect through a multi-step process. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[] Once inside the cell's lysosomes, the valine-citrulline (vc) linker is cleaved by the lysosomal enzyme cathepsin B. This cleavage triggers the self-immolative p-aminobenzyloxycarbonyl (PABC) spacer to release the potent microtubule-disrupting agent, DM1. DM1 then binds to tubulin, inhibiting microtubule polymerization and arresting the cell cycle, which ultimately leads to apoptosis.
Q3: What are the common challenges encountered when conjugating this compound to an antibody?
A3: Researchers often face several challenges during the conjugation of this compound, including:
-
Low Conjugation Efficiency and Low DAR: This can be caused by incomplete reduction of antibody disulfide bonds, suboptimal reaction pH, or insufficient molar excess of the linker-drug.
-
ADC Aggregation: The hydrophobic nature of the DM1 payload can increase the propensity for the ADC to aggregate, especially at higher DAR values. Aggregation can be influenced by buffer conditions, pH, and the use of organic co-solvents.
-
Heterogeneity of the Final Product: Traditional cysteine-directed conjugation methods can result in a heterogeneous mixture of ADC species with varying DARs (e.g., DAR 0, 2, 4, 6, 8).
Q4: Which analytical techniques are recommended for determining the DAR of this compound ADCs?
A4: Several analytical techniques can be used to determine the DAR, each with its own advantages and limitations. The most common methods include:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: A simple and rapid method that provides an average DAR value.
-
Hydrophobic Interaction Chromatography (HIC): A robust method that separates ADC species based on their hydrophobicity, providing information on the distribution of different DAR species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that provides accurate mass measurements of the intact ADC and its subunits, allowing for precise DAR determination and identification of different drug-loaded species.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Question: We are consistently observing a lower than expected DAR after our conjugation reaction. What are the potential causes and how can we improve it?
Answer: A low DAR is a common issue that can often be resolved by optimizing the reaction conditions. Below is a table summarizing potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incomplete Antibody Reduction | - Optimize Reducing Agent Concentration: Perform a titration of the reducing agent (e.g., TCEP or DTT) to find the optimal concentration that yields the desired number of free thiols without over-reducing the antibody, which can lead to instability. A 10-20 fold molar excess of TCEP per antibody is a common starting point. - Ensure Purity of Reducing Agent: Use fresh, high-quality reducing agents. |
| Suboptimal Reaction pH | - Maintain pH between 6.5 and 7.5: The maleimide-thiol conjugation reaction is most efficient and specific within this pH range. At a pH below 6.5, the reaction rate decreases, while a pH above 7.5 can lead to maleimide hydrolysis. |
| Insufficient Molar Excess of this compound | - Increase Linker-Drug Concentration: Perform small-scale optimization experiments with increasing molar excess of the this compound linker-drug to drive the conjugation reaction to completion. A 1.5 to 2-fold molar excess over the available thiol groups is a typical starting point. |
| Hydrolysis of Maleimide Group | - Prepare Fresh Linker-Drug Solution: Dissolve the maleimide-functionalized this compound in an anhydrous solvent like DMSO immediately before use to minimize hydrolysis. |
Issue 2: ADC Aggregation During or After Conjugation
Question: Our this compound ADC is showing signs of aggregation, either during the conjugation reaction or during purification and storage. What steps can we take to mitigate this?
Answer: The hydrophobicity of DM1 makes aggregation a significant challenge. The following table provides guidance on how to address this issue.
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity of the ADC | - Optimize DAR: Aim for a lower average DAR (e.g., 2-4), as higher DAR values increase hydrophobicity and the likelihood of aggregation. - Incorporate Hydrophilic Linkers: Consider using linkers that incorporate hydrophilic moieties, such as polyethylene glycol (PEG), to improve the solubility of the ADC. |
| Unfavorable Buffer Conditions | - Adjust pH: Ensure the pH of the buffer is not at or near the isoelectric point (pI) of the antibody, as this is the point of lowest solubility. - Screen Excipients: The addition of certain excipients, such as arginine or polysorbate, can help to stabilize the ADC and prevent aggregation. |
| Use of Organic Co-solvents | - Minimize Co-solvent Concentration: While a co-solvent like DMSO is often necessary to dissolve the this compound linker-drug, keep its final concentration in the reaction mixture as low as possible (typically below 10%) to avoid denaturing the antibody. |
| Improper Storage | - Optimize Storage Conditions: Store the purified ADC at the recommended temperature and in a formulation buffer that has been optimized for stability. Minimize freeze-thaw cycles by storing the ADC in aliquots. |
Experimental Protocols
Protocol 1: this compound Conjugation to an Antibody (via Thiol-Maleimide Chemistry)
This protocol outlines a general procedure for the conjugation of a maleimide-activated this compound to a monoclonal antibody through cysteine residues.
1. Antibody Reduction
-
Prepare the antibody in a reduction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
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Add a calculated molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 10-20 fold molar excess is a common starting point and should be optimized to achieve the desired DAR.
-
Incubate the reaction at 37°C for 30-60 minutes.
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Remove the excess TCEP using a desalting column or buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
2. Conjugation Reaction
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Immediately before use, dissolve the maleimide-vc-PABC-DM1 linker-drug in anhydrous DMSO to a concentration of 10-20 mM.
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Add the dissolved linker-drug to the reduced antibody solution. A 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups is a typical starting point. Ensure the final DMSO concentration is below 10%.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.
3. Purification of the ADC
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Purify the ADC from unreacted linker-drug and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Collect the fractions containing the ADC.
-
Buffer exchange the purified ADC into a suitable formulation buffer for storage.
Protocol 2: Determination of DAR by UV-Vis Spectroscopy
This method provides a rapid estimation of the average DAR.
-
Determine Molar Extinction Coefficients:
-
Measure the molar extinction coefficient of the unconjugated antibody (ε_Ab_) at 280 nm.
-
Measure the molar extinction coefficient of the this compound linker-drug at its wavelength of maximum absorbance (λ_max_) and at 280 nm (ε_Drug_λmax_ and ε_Drug_280nm_).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
-
Calculate DAR:
-
Use the following equations based on the Beer-Lambert law to calculate the concentrations of the antibody and the drug, and subsequently the DAR.
Concentration of Drug (C_Drug_) = A_λmax_ / ε_Drug_λmax_
Corrected Absorbance at 280 nm (A_280_corrected_) = A_280_ - (C_Drug_ * ε_Drug_280nm_)
Concentration of Antibody (C_Ab_) = A_280_corrected_ / ε_Ab_280nm_
DAR = C_Drug_ / C_Ab_
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Protocol 3: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on hydrophobicity, allowing for the determination of the distribution of different drug-loaded species.
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).
-
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., Butyl-NPR).
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
Average DAR = Σ (% Peak Area of each species * DAR of each species) / 100
-
Protocol 4: Determination of DAR by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most detailed information on DAR and the distribution of ADC species.
-
Sample Preparation:
-
The ADC sample can be analyzed intact or after reduction of the disulfide bonds to separate the light and heavy chains. Deglycosylation with an enzyme like PNGase F can simplify the mass spectra.
-
-
Liquid Chromatography:
-
For intact ADC analysis, a reversed-phase column (e.g., C4) is commonly used with a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., formic acid).
-
-
Mass Spectrometry:
-
Acquire mass spectra of the eluting ADC species using a high-resolution mass spectrometer (e.g., Q-TOF).
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.
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Calculate the mass of the conjugated drugs by subtracting the mass of the unconjugated antibody from the mass of each ADC species.
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Determine the number of conjugated drugs for each species by dividing the mass difference by the molecular weight of the this compound linker-drug.
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Calculate the weighted average DAR based on the relative abundance of each species.
-
Visualizations
Caption: Experimental workflow for this compound ADC synthesis and characterization.
References
How to reduce off-target toxicity of DM1 payload
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target toxicity of the DM1 payload in antibody-drug conjugates (ADCs).
Troubleshooting Guides
Issue 1: High in vivo toxicity and narrow therapeutic window observed in preclinical models.
Possible Cause: Premature release of the DM1 payload from the ADC in systemic circulation due to an unstable linker.
Troubleshooting Steps:
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Evaluate Linker Stability: The stability of the linker is critical to prevent premature payload release.[1][2] Non-cleavable linkers, such as the thioether-based SMCC linker used in Trastuzumab emtansine (T-DM1), are designed to release the payload only after lysosomal degradation of the antibody, enhancing stability in circulation.[3][4][5]
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Consider Non-Cleavable Linkers: If using a cleavable linker, consider switching to a non-cleavable linker. Non-cleavable linkers reduce off-target toxicity by ensuring the payload is released inside the target cell. The released metabolite from T-DM1, Lysine-SMCC-DM1, is charged and has low membrane permeability, which minimizes the bystander effect and associated off-target toxicities.
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Optimize Cleavable Linker Design: If a cleavable linker is necessary for the desired mechanism of action (e.g., bystander effect), ensure its cleavage is highly specific to the tumor microenvironment (e.g., specific proteases like Cathepsin B for valine-citrulline linkers, or pH sensitivity).
Issue 2: ADC aggregation and poor pharmacokinetic profile.
Possible Cause: High hydrophobicity of the DM1 payload and the linker, leading to aggregation, faster clearance, and potential immunogenicity.
Troubleshooting Steps:
-
Incorporate Hydrophilic Linkers: Introduce hydrophilic moieties into the linker, such as polyethylene glycol (PEG) or charged sulfonate groups. Hydrophilic linkers can improve the solubility of the ADC, reduce aggregation, and allow for a higher drug-to-antibody ratio (DAR) without negatively impacting its pharmacokinetic properties.
-
Experimental Protocol for Hydrophilic Linker Synthesis: The synthesis of hydrophilic linkers, for example, those containing a sulfonate group or a PEG group, can be achieved by incorporating these moieties into a heterobifunctional cross-linker that also contains amine-reactive (e.g., NHS ester) and sulfhydryl-reactive (e.g., maleimide) termini for conjugation to the antibody and DM1, respectively.
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Site-Specific Conjugation: Employ site-specific conjugation methods to produce a homogeneous ADC with a defined DAR. This avoids the generation of highly-loaded, aggregation-prone species that can occur with random conjugation methods like lysine conjugation.
Issue 3: Toxicity observed in antigen-negative tissues.
Possible Cause: A strong "bystander effect" where the released, membrane-permeable DM1 payload diffuses out of target cells and kills neighboring antigen-negative cells.
Troubleshooting Steps:
-
Utilize Non-Cleavable Linkers: As mentioned previously, non-cleavable linkers result in a charged, membrane-impermeable metabolite (Lysine-SMCC-DM1) that is trapped inside the target cell, thus abolishing the bystander effect. T-DM1's lack of a bystander effect is a key reason for its comparatively lower off-target toxicity.
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Evaluate Payload Permeability: If a bystander effect is desired, carefully select a payload and linker combination that results in a metabolite with controlled membrane permeability to balance efficacy in heterogeneous tumors with off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: How does linker type affect the off-target toxicity of DM1?
A1: The linker is a critical determinant of ADC stability and the mechanism of payload release, both of which significantly impact off-target toxicity.
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Non-cleavable linkers , like the SMCC linker in T-DM1, are highly stable in circulation and release the payload metabolite (Lysine-SMCC-DM1) only after the antibody is degraded in the lysosome of the target cell. This metabolite is not cell-permeable, which minimizes the bystander effect and reduces off-target toxicity.
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Cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment. While this can be effective, premature cleavage in circulation can lead to systemic toxicity. The released payload is often more membrane-permeable, which can lead to a bystander effect that, while potentially beneficial for efficacy, can also increase toxicity to nearby healthy tissues.
Q2: What is the role of site-specific conjugation in reducing DM1 toxicity?
A2: Site-specific conjugation allows for the production of a homogeneous ADC with a precisely controlled drug-to-antibody ratio (DAR). Traditional random conjugation to lysine residues results in a heterogeneous mixture of ADCs with varying DARs, some of which may have poor pharmacokinetic properties and increased toxicity. Site-specific methods, such as engineering cysteine residues or incorporating unnatural amino acids, lead to a more consistent product with an improved therapeutic index and potentially reduced toxicity.
Q3: Can modifying the hydrophilicity of the ADC reduce toxicity?
A3: Yes. The DM1 payload is hydrophobic, and conjugating it to an antibody can increase the ADC's propensity to aggregate. This aggregation can lead to a poor pharmacokinetic profile and increased off-target toxicity. Incorporating hydrophilic linkers, such as those containing PEG or sulfonate groups, can increase the overall hydrophilicity of the ADC. This can reduce aggregation, improve pharmacokinetics, and even help overcome multidrug resistance by creating a payload metabolite that is a poor substrate for MDR1 efflux pumps.
Q4: What is the bystander effect and how does it relate to DM1's off-target toxicity?
A4: The bystander effect is the ability of an ADC's payload, once released from a target cancer cell, to diffuse into and kill neighboring cells, including antigen-negative cancer cells. For DM1, the nature of the released payload determines its bystander potential. When delivered via a non-cleavable linker (as in T-DM1), the resulting Lysine-SMCC-DM1 metabolite is not membrane-permeable and therefore has no bystander effect. This is a key factor in limiting T-DM1's off-target toxicity. In contrast, ADCs with cleavable linkers that release a more permeable payload can have a significant bystander effect, which can enhance anti-tumor activity in heterogeneous tumors but also increase the risk of toxicity to adjacent healthy tissues.
Data Summary
Table 1: Comparison of Linker Properties and Their Impact on DM1 ADC Toxicity
| Linker Type | Example | Payload Release Mechanism | Bystander Effect | Off-Target Toxicity Profile |
| Non-cleavable | SMCC (in T-DM1) | Lysosomal degradation of the antibody | No/Minimal | Lower; primarily due to ADC uptake in antigen-expressing normal tissues. |
| Cleavable (Disulfide) | SPP | Reduction in the intracellular environment | Yes | Higher potential for systemic toxicity due to premature linker cleavage. |
| Hydrophilic | PEG, Sulfonate-containing | Dependent on cleavable/non-cleavable nature | Can be modulated | Reduced aggregation-related toxicity; may bypass MDR1 efflux pumps. |
Experimental Methodologies
Protocol 1: In Vitro Bystander Effect Assay
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Cell Co-culture: Co-culture antigen-positive (e.g., HER2-positive) and antigen-negative (e.g., HER2-negative) cancer cells.
-
ADC Treatment: Treat the co-culture with the DM1-ADC for a specified period (e.g., 72-96 hours). Include controls such as untreated cells, cells treated with a non-targeting ADC, and free DM1.
-
Cell Viability Analysis: Use a method that can distinguish between the two cell populations to assess viability. For example, pre-label one cell type with a fluorescent marker (e.g., GFP) and then use flow cytometry or high-content imaging to quantify the survival of each population.
-
Interpretation: A significant decrease in the viability of the antigen-negative cells in the presence of the ADC indicates a bystander effect. ADCs with non-cleavable linkers like T-DM1 are expected to show minimal killing of antigen-negative cells.
Protocol 2: ADC Aggregation Analysis
-
Sample Preparation: Prepare the DM1-ADC at a relevant concentration in the formulation buffer.
-
Size Exclusion Chromatography (SEC): Use a high-performance liquid chromatography (HPLC) system equipped with a size exclusion column to separate monomeric ADC from aggregates and fragments.
-
Data Analysis: Integrate the peak areas from the chromatogram to quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species.
-
Interpretation: A higher percentage of high molecular weight species indicates greater aggregation. This can be compared between different ADC constructs (e.g., with hydrophobic vs. hydrophilic linkers). Hydrophilic linkers are expected to reduce the percentage of aggregates.
Visualizations
Caption: Workflow for developing and evaluating DM1 ADCs with reduced off-target toxicity.
Caption: Interrelated strategies for mitigating the off-target toxicity of DM1 payloads.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing vc-PABC-DM1 ADC Stability in Mouse Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals working with vc-PABC-DM1 antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ADC instability in mouse plasma, helping you to obtain more reliable and translatable preclinical data.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid loss of our this compound ADC in mouse plasma during pharmacokinetic (PK) studies. What is the likely cause?
A1: The primary cause of premature payload release from this compound linked ADCs in mouse plasma is enzymatic cleavage by a specific carboxylesterase, Ces1c.[1][2][3][4][5] This enzyme is highly expressed in mouse plasma but not in human plasma, leading to off-target cleavage of the valine-citrulline (vc) linker before the ADC can reach the target tumor cells. The amide bond within the vc-PABC linker is particularly susceptible to hydrolysis by Ces1c.
Q2: Why is this instability in mouse plasma a significant issue for our preclinical ADC development?
A2: Most initial preclinical safety and efficacy studies for ADCs are conducted in mouse models. Premature cleavage of the vc-PABC linker in the systemic circulation leads to several critical issues:
-
Off-target toxicity: The released cytotoxic payload (DM1) can harm healthy tissues, leading to an overestimation of the ADC's toxicity.
-
Inaccurate pharmacokinetic/pharmacodynamic (PK/PD) data: The instability alters the ADC's pharmacokinetic profile, making it difficult to establish a reliable dose-response relationship and predict human pharmacokinetics.
Q3: How can we confirm that Ces1c is responsible for the instability of our ADC?
A3: You can perform an in vitro plasma stability assay and include an esterase inhibitor. Incubate your ADC in mouse plasma with and without a broad-spectrum esterase inhibitor. If the degradation of the ADC is significantly reduced in the presence of the inhibitor, it strongly suggests that an esterase, likely Ces1c, is responsible for the cleavage.
Q4: What strategies can we employ to improve the stability of our this compound ADC in mouse plasma?
A4: Several strategies can be implemented to overcome this challenge:
-
Linker Modification: Modify the linker to be less susceptible to Ces1c cleavage. A well-documented approach is to use a glutamic acid-valine-citrulline (Glu-Val-Cit or EVC) linker. The addition of the hydrophilic glutamic acid at the P3 position of the peptide linker significantly enhances its resistance to Ces1c-mediated cleavage without compromising its cleavage by intracellular cathepsins within the tumor cell.
-
Conjugation Site Selection: The site of drug conjugation on the antibody can influence linker stability. Shielded conjugation sites may offer more protection from enzymatic cleavage compared to highly solvent-exposed sites. Site-specific conjugation technologies can help in achieving a more homogeneous and stable ADC.
-
Use of Ces1c Knockout Mice: For in vivo studies, using Ces1c knockout (KO) mice provides a model that more closely mimics the human plasma environment where this specific carboxylesterase is absent. This allows for a more accurate assessment of the ADC's intrinsic stability and efficacy.
Q5: Besides linker cleavage, are there other potential stability issues for ADCs in plasma?
A5: Yes, other factors can contribute to ADC instability, including:
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Aggregation: Hydrophobic payloads can increase the propensity of ADCs to aggregate, which can alter their pharmacokinetic properties and potentially increase immunogenicity.
-
Payload Degradation: The payload itself might be susceptible to degradation in the plasma environment.
-
Deconjugation via retro-Michael reaction: For ADCs conjugated via a thiol-maleimide linkage, the thioether bond can undergo a retro-Michael reaction, leading to payload loss.
Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental evaluation of this compound ADC stability in mouse plasma.
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma stability assay results. | Assay Artifacts: Inconsistent sample handling, temperature fluctuations, or variations in plasma batches. | 1. Standardize Protocol: Ensure consistent incubation times, temperatures (37°C), and sample processing. 2. Use Pooled Plasma: Use pooled mouse plasma to minimize individual animal variability. 3. Include Controls: Always run a control with the ADC in buffer (e.g., PBS) to assess inherent stability. |
| ADC appears stable in buffer but degrades rapidly in mouse plasma. | Enzymatic Degradation: Likely cleavage by mouse plasma enzymes, primarily Ces1c. | 1. Confirm Ces1c Activity: Perform the assay with an esterase inhibitor. 2. Modify Linker: Synthesize the ADC with a more stable linker, such as a Glu-Val-Cit linker. 3. Test in Human Plasma: Compare stability in mouse vs. human plasma to demonstrate species-specific degradation. |
| Unexpectedly high toxicity and low efficacy in mouse models. | Premature Payload Release: In vivo instability leading to systemic exposure to the free cytotoxic drug. | 1. Assess In Vivo Stability: Conduct a PK study in mice, measuring both total antibody and intact ADC concentrations over time. 2. Use Ces1c KO Mice: Repeat the efficacy and toxicity studies in Ces1c knockout mice to evaluate the ADC's performance in the absence of the cleaving enzyme. |
| ADC shows signs of aggregation during plasma incubation. | Payload Hydrophobicity: The hydrophobic nature of DM1 can drive aggregation, especially at higher Drug-to-Antibody Ratios (DAR). | 1. Optimize DAR: Aim for a lower, more homogeneous DAR (typically 2-4) using site-specific conjugation if possible. 2. Formulation Optimization: Include stabilizing excipients in the formulation to reduce aggregation. 3. Analytical Monitoring: Use Size Exclusion Chromatography (SEC) to monitor the formation of high molecular weight species (HMWS). |
Quantitative Data Summary
The following tables summarize quantitative data from published studies on the stability of vc-PABC-based ADCs in mouse plasma.
Table 1: In Vitro Stability of vc-PABC ADCs in Mouse Plasma
| Linker Modification | Conjugation Site | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Standard vc-PABC | Labile Site A | 4.5 | ~20% | |
| Modified Linker 7-vc-PABC | Labile Site A | 4.5 | ~80% | |
| Standard vc-PABC | Protected Site G | 4.5 | >95% | |
| Modified Linker 7-vc-PABC | Protected Site G | 4.5 | >95% | |
| Trastuzumab-vc-MMAE | Not Specified | 7 | ~40% (DAR loss) |
Table 2: In Vivo Pharmacokinetics of a vc-seco-DUBA ADC (SYD985) in Different Mouse Strains
| Mouse Strain | Time Point (hours) | Conjugated Antibody Concentration (µg/mL) | Reference |
| Wild-Type (Ces1c +/+) | 24 | ~10 | |
| Heterozygous (Ces1c +/-) | 24 | ~40 | |
| Knockout (Ces1c -/-) | 24 | ~80 | |
| Wild-Type (Ces1c +/+) | 96 | <1 | |
| Knockout (Ces1c -/-) | 96 | ~50 |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To assess the stability of a this compound ADC in mouse plasma by measuring the change in Drug-to-Antibody Ratio (DAR) and/or the amount of released payload over time.
Materials:
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This compound ADC
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Pooled mouse plasma (e.g., from CD-1 or BALB/c mice)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Esterase inhibitor (optional, e.g., diisopropyl fluorophosphate - handle with extreme caution)
-
Protein A or Protein G magnetic beads
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Wash buffers (e.g., PBS with 0.05% Tween-20)
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Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
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LC-MS system (e.g., Q-TOF)
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Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase (RP) HPLC system
Procedure:
-
Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed (37°C) mouse plasma. Prepare a control sample by diluting the ADC to the same concentration in PBS.
-
Incubation: Incubate the plasma and PBS samples at 37°C.
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Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours). Immediately freeze the collected aliquots at -80°C to halt any further reaction.
-
ADC Capture (for LC-MS analysis of intact ADC):
-
Thaw the samples on ice.
-
Add an appropriate amount of Protein A/G magnetic beads to each sample and incubate to capture the ADC.
-
Wash the beads several times with wash buffer to remove plasma proteins.
-
Elute the intact ADC using the elution buffer and immediately neutralize.
-
-
Analysis:
-
LC-MS: Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates payload loss.
-
HIC-HPLC: HIC can be used to separate different DAR species. A shift in the chromatogram towards earlier retention times indicates a loss of the hydrophobic payload.
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LC-MS/MS of Supernatant: To quantify the released payload, precipitate the proteins from the plasma supernatant and analyze the small molecule fraction by LC-MS/MS.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound ADC stability.
Caption: Enzymatic cleavage of this compound ADC in mouse plasma by Ces1c.
Caption: Workflow for assessing ADC stability in mouse plasma.
Caption: Decision-making flowchart for addressing ADC instability in mice.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges with vc-PABC Linker Instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with valine-citrulline-p-aminobenzylcarbamate (vc-PABC) linker instability in their antibody-drug conjugate (ADC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of vc-PABC linker instability, particularly in preclinical mouse models?
A1: The primary cause of premature vc-PABC linker cleavage in mouse models is the enzymatic activity of Carboxylesterase 1C (Ces1C), which is highly abundant in mouse plasma.[1][2][3] This enzyme hydrolyzes the amide bond between the valine-citrulline dipeptide and the PABC spacer, leading to the premature release of the cytotoxic payload into systemic circulation.[1][4] This phenomenon is significantly less pronounced in human plasma due to lower levels of the homologous enzyme.
Q2: What are the consequences of premature payload release due to linker instability?
A2: Premature payload release has several detrimental consequences for ADC development:
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Reduced Therapeutic Efficacy: The ADC may not deliver a sufficient concentration of the payload to the target tumor cells, leading to diminished anti-cancer activity.
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Increased Off-Target Toxicity: The systemic release of the potent cytotoxic payload can harm healthy tissues, leading to a narrower therapeutic window and increased side effects.
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Inaccurate Preclinical Data: The instability in mouse models can lead to misleading pharmacokinetic and efficacy data, potentially causing promising ADC candidates to be prematurely abandoned.
Q3: How does the conjugation site on the antibody affect vc-PABC linker stability?
A3: The specific site of drug conjugation on the antibody can significantly influence the stability of the vc-PABC linker. Linkers attached to more sterically hindered or less solvent-exposed sites on the antibody tend to be more protected from enzymatic cleavage by plasma carboxylesterases. Conversely, conjugation to more exposed sites can lead to greater instability.
Q4: Are there alternative linker designs that exhibit enhanced stability in mouse plasma?
A4: Yes, several strategies have been developed to improve linker stability. One of the most effective approaches is the incorporation of a glutamic acid residue at the N-terminus of the valine-citrulline dipeptide, creating a glutamic acid-valine-citrulline (EVCit) linker. The addition of this hydrophilic amino acid residue significantly increases resistance to cleavage by mouse Ces1C without compromising the linker's susceptibility to cleavage by intracellular proteases like cathepsin B within the tumor cell.
Troubleshooting Guide
Issue 1: Rapid Loss of Payload in Mouse Plasma Stability Assay
Symptom: You observe a significant decrease in the drug-to-antibody ratio (DAR) over a short period (e.g., <24 hours) when incubating your vc-PABC ADC in mouse plasma.
Possible Cause: High activity of mouse carboxylesterase (Ces1C) is cleaving the linker.
Troubleshooting Steps:
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Confirm Enzyme-Mediated Cleavage:
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Run a control experiment by incubating the ADC in buffer (e.g., PBS) at 37°C. Minimal payload loss in the buffer control compared to significant loss in plasma confirms enzymatic activity.
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If available, use plasma from Ces1C knockout mice. The absence of cleavage in this plasma would confirm Ces1C as the culprit.
-
-
Evaluate Linker Modification:
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If you are in the design phase, consider synthesizing an ADC with a more stable linker, such as the EVCit linker.
-
-
Assess Conjugation Site:
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If using a site-specific conjugation method, explore alternative conjugation sites that may offer more steric hindrance and protection from enzymatic cleavage.
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Issue 2: ADC Aggregation During Stability Studies
Symptom: You observe an increase in high molecular weight species (aggregates) in your ADC sample during storage or incubation in plasma, as detected by Size Exclusion Chromatography (SEC).
Possible Causes:
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Hydrophobicity: The conjugation of a hydrophobic payload can increase the overall hydrophobicity of the ADC, promoting self-association and aggregation.
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Formulation Conditions: Suboptimal buffer pH, ionic strength, or the absence of stabilizing excipients can contribute to aggregation.
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High Drug-to-Antibody Ratio (DAR): Higher DARs can increase the propensity for aggregation.
Troubleshooting Steps:
-
Optimize Formulation:
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Screen different buffer conditions (pH, salt concentration) to identify a formulation that minimizes aggregation.
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Include stabilizing excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80) in the formulation.
-
-
Reduce Hydrophobicity:
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If possible, consider linker modifications that increase hydrophilicity, such as the inclusion of polyethylene glycol (PEG) spacers or charged amino acids.
-
-
Control DAR:
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Optimize the conjugation reaction to achieve a lower, more homogeneous DAR, which can reduce the likelihood of aggregation.
-
Quantitative Data Summary
Table 1: In Vitro Stability of Different vc-PABC Linker Designs in Mouse Plasma
| Linker Type | Modification | Incubation Time | % Intact ADC Remaining | Reference |
| vc-PABC | Standard | 4.5 days | Site-dependent (can be low) | |
| EVCit-PABC | Glutamic acid at P3 | 14 days | ~100% | |
| Linker 5 | C2-methyl on aminocaproyl | 4.5 days | ~50% (at labile site) | |
| Linker 7 | C2,C2-dimethyl on aminocaproyl | 4.5 days | >90% (at labile site) |
Table 2: Comparative Half-Life of ADCs in Mouse vs. Human Plasma
| ADC Linker | Mouse Plasma Half-life | Human Plasma Half-life | Key Observation | Reference |
| vc-PABC | Significantly shorter | Stable | Demonstrates species-specific instability | |
| EVCit-PABC | ~12 days | Stable | Improved stability in mouse plasma |
Experimental Protocols
Protocol 1: In Vitro ADC Stability Assay in Mouse Plasma
Objective: To assess the stability of an ADC by monitoring the change in drug-to-antibody ratio (DAR) over time upon incubation in mouse plasma.
Materials:
-
ADC of interest
-
Control ADC (with a known stable linker, if available)
-
Freshly collected mouse plasma (e.g., from CD-1 or BALB/c mice), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A or G magnetic beads for immunoprecipitation
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
Hydrophobic Interaction Chromatography (HIC) or LC-MS system
Methodology:
-
Sample Preparation:
-
Thaw mouse plasma on ice.
-
Spike the ADC into the mouse plasma to a final concentration of 1 mg/mL.
-
Prepare a control sample by spiking the ADC into PBS at the same concentration.
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Immediately freeze the collected aliquots at -80°C to stop the reaction.
-
-
ADC Immunoprecipitation (for LC-MS analysis of released payload):
-
Thaw the samples on ice.
-
Add protein A/G magnetic beads to each sample and incubate with gentle mixing to capture the ADC.
-
Separate the beads using a magnetic stand and collect the supernatant (plasma fraction) for analysis of the released payload.
-
Wash the beads with wash buffer.
-
Elute the ADC from the beads using elution buffer and immediately neutralize with neutralization buffer.
-
-
Analysis:
-
HIC Analysis (for DAR): Analyze the eluted ADC samples to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.
-
LC-MS Analysis (for released payload): Analyze the plasma supernatant to quantify the amount of free payload.
-
Protocol 2: Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of the vc-PABC linker to cleavage by the lysosomal protease Cathepsin B.
Materials:
-
ADC of interest
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0
-
Quench Solution: Acetonitrile with an internal standard
-
96-well microplate
-
Incubator at 37°C
-
LC-MS/MS system
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration (e.g., 20 nM).
-
-
Reaction Setup:
-
In a 96-well plate, add the ADC solution to the assay buffer.
-
Initiate the reaction by adding the Cathepsin B solution to the wells containing the ADC.
-
Incubate the plate at 37°C.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding the quench solution to the respective wells.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.
-
Calculate the cleavage rate and half-life of the linker.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design (2016) | Magdalena Dorywalska | 172 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Premature Payload Release of vc-PABC-DM1 ADCs
Welcome to the technical support center for vc-PABC-DM1 antibody-drug conjugates (ADCs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues related to premature payload release.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Question: We are observing a high level of free DM1 payload in our in vivo mouse model shortly after ADC administration. What are the potential causes and how can we troubleshoot this?
Answer:
High levels of free DM1 in mouse plasma are a common issue and often point to the instability of the valine-citrulline (vc) linker in this specific preclinical model.
Possible Causes:
-
Enzymatic Cleavage by Carboxylesterase 1C (Ces1c): Mouse plasma contains a specific enzyme, Carboxylesterase 1C (Ces1c), which is known to cleave the carbamate bond in the vc-PABC linker, leading to premature release of the DM1 payload. This enzyme's activity is a primary reason for the observed instability of vc-PABC linkers in mouse models, a phenomenon not typically seen in human or non-human primate plasma.
-
Maleimide Exchange: If your ADC is conjugated via a maleimide linker to cysteine residues on the antibody, the linker-payload can be transferred to other thiol-containing molecules in the plasma, such as albumin. This results in a decrease in the drug-to-antibody ratio (DAR) and an increase in circulating payload no longer attached to the intended antibody.
Troubleshooting Steps:
-
Confirm the Cause of Instability:
-
In Vitro Plasma Stability Assay: The first step is to perform an in vitro plasma stability assay to confirm that the payload release is indeed happening in mouse plasma. This involves incubating your ADC in mouse plasma and measuring the amount of free payload and the change in DAR over time. A detailed protocol is provided below.
-
Use of Esterase Inhibitors: To specifically determine if Ces1c is the cause, you can perform the plasma stability assay in the presence of broad-spectrum esterase inhibitors. A significant reduction in payload release in the presence of these inhibitors would point towards enzymatic cleavage.
-
-
Mitigation Strategies:
-
Linker Modification: If Ces1c is confirmed to be the issue, consider modifying the linker. Introducing chemical modifications near the cleavage site can hinder the enzyme's access without significantly affecting the intracellular cleavage by Cathepsin B, which is necessary for payload release within the target cancer cell. For instance, introducing a hydrophilic group at the P3 position of the valine residue has been shown to increase stability in mouse plasma.
-
Use a Ces1c Knockout Mouse Model: For preclinical studies, using a mouse model that lacks the Ces1c enzyme can provide a more accurate representation of the ADC's stability in humans.
-
Alternative Preclinical Models: If feasible, consider using other preclinical models, such as rats or non-human primates, where the vc-PABC linker is known to be more stable.
-
2. Question: How do we perform a plasma stability assay to quantify premature payload release?
Answer:
A plasma stability assay is crucial for evaluating the extent of premature payload release. The most common method involves incubating the ADC in plasma and quantifying the released payload and the remaining conjugated ADC over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol: In Vitro Plasma Stability Assay by LC-MS
Objective: To quantify the release of DM1 from a this compound ADC in plasma over a specified time course.
Materials:
-
This compound ADC
-
Control ADC (with a stable linker, if available)
-
Plasma from the relevant species (e.g., mouse, rat, human)
-
Phosphate-buffered saline (PBS)
-
Protein A magnetic beads
-
Incubator at 37°C
-
LC-MS system (e.g., SCIEX X500B or equivalent)
-
Internal standard (e.g., a stable isotope-labeled DM1)
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
Enzymatic cleavage solution (e.g., papain) for total conjugated payload measurement
Procedure:
-
Sample Preparation:
-
Thaw plasma at 37°C.
-
Spike the this compound ADC into the plasma at a final concentration of 100 µg/mL.
-
Prepare a control sample by spiking the ADC into PBS.
-
Incubate all samples at 37°C.
-
-
Time-Point Collection:
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).
-
Immediately stop the reaction by freezing the samples at -80°C.
-
-
Quantification of Free DM1:
-
For each time point, precipitate the plasma proteins by adding 3 volumes of cold acetonitrile containing the internal standard.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Analyze the supernatant containing the free DM1 by LC-MS/MS.
-
-
Quantification of Conjugated DM1 (via DAR loss):
-
To measure the amount of DM1 still conjugated to the antibody, capture the ADC from an aliquot of the plasma sample using Protein A magnetic beads.
-
Wash the beads with PBS to remove unbound components.
-
Elute the intact ADC from the beads and analyze by LC-MS to determine the average DAR at each time point.
-
Alternatively, after capturing and washing, the linker can be enzymatically cleaved (e.g., with papain) to release the total conjugated payload, which is then quantified by LC-MS/MS.
-
-
Data Analysis:
-
For free DM1, create a standard curve to quantify the concentration in each sample.
-
For conjugated DM1, calculate the average DAR at each time point.
-
Plot the percentage of released payload and the average DAR over time.
-
Quantitative Data Summary
The following tables summarize quantitative data related to the stability of vc-PABC-linker ADCs from published studies.
Table 1: Stability of a vc-PABC-Auristatin ADC in Mouse Plasma
| Time (days) | % Intact Conjugate Remaining |
| 0 | 100 |
| 1 | ~70 |
| 2 | ~50 |
| 3 | ~35 |
| 4.5 | ~20 |
Table 2: Impact of Linker Modification on Mouse Plasma Stability
| Linker Modification | % Intact Conjugate Remaining (after 4.5 days) |
| Standard vc-PABC | ~20% |
| Modified Linker 5 | ~40% |
| Modified Linker 7 | >90% |
Visual Guides: Diagrams and Workflows
Diagram 1: Signaling Pathway of this compound ADC Action and Premature Release
Caption: Intended and premature payload release pathways of this compound ADC.
Diagram 2: Experimental Workflow for Plasma Stability Assay
Technical Support Center: Optimizing the Therapeutic Index of vc-PABC-DM1 Antibody-Drug Conjugates
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and strategizing the enhancement of the therapeutic index (TI) for antibody-drug conjugates (ADCs) utilizing the valine-citrulline-p-aminobenzylcarbamate (vc-PABC) linker with the maytansinoid DM1 payload. A higher therapeutic index, representing a wider margin between the dose required for efficacy and the dose that causes toxicity, is a primary goal in ADC development.[1][2]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format to guide researchers through common challenges.
Issue 1: High Off-Target Toxicity and Poor In Vivo Tolerability
Question: My vc-PABC-DM1 ADC is showing significant toxicity in preclinical models (e.g., thrombocytopenia, hepatotoxicity) at doses where I don't see maximum efficacy. What are the likely causes and how can I troubleshoot this?
Answer: High off-target toxicity is a primary factor that narrows the therapeutic index and is often linked to the premature release of the cytotoxic payload in systemic circulation.[3][4] The key areas to investigate are linker stability, Drug-to-Antibody Ratio (DAR), and the overall physicochemical properties of the ADC.
Potential Causes & Troubleshooting Steps:
-
Premature Linker Cleavage: While the vc-PABC linker is designed for cleavage by lysosomal proteases like Cathepsin B, it can exhibit instability in plasma, especially in certain preclinical species like mice, due to extracellular carboxylesterases.[5]
-
Troubleshooting Action: Perform a plasma stability assay to quantify the rate of DM1 release from your ADC in plasma from the relevant species (and human). If stability is low, consider linker modification strategies or using a more stable linker.
-
-
High or Heterogeneous Drug-to-Antibody Ratio (DAR): ADCs with a high average DAR (e.g., >4) can exhibit faster clearance and increased off-target toxicity. A heterogeneous mixture of DAR species produced by traditional conjugation methods can also contribute to a suboptimal safety profile.
-
Troubleshooting Action: Accurately determine the average DAR and DAR distribution using methods like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry. If the DAR is high or the distribution is wide, optimize the conjugation reaction or move to a site-specific conjugation technology to produce a more homogeneous ADC with a defined DAR.
-
-
Increased Hydrophobicity and Aggregation: Both the DM1 payload and certain linkers are hydrophobic. High DAR values can increase the overall hydrophobicity of the ADC, leading to aggregation, which can cause faster clearance and off-target uptake by the reticuloendothelial system.
-
Troubleshooting Action: Characterize the hydrophobicity of your ADC using HIC. Assess for aggregation using Size Exclusion Chromatography (SEC). If hydrophobicity is an issue, consider optimizing to a lower DAR or incorporating hydrophilic spacers (e.g., PEG) into the linker design.
-
Issue 2: Suboptimal Efficacy or Inconsistent Results Between Batches
Question: I'm observing lower-than-expected potency (high IC50 values) or significant variability in efficacy studies between different ADC batches. How can I improve potency and consistency?
Answer: Suboptimal efficacy and batch-to-batch inconsistency often point to issues with the ADC's construction, characterization, or the experimental assay system itself.
Potential Causes & Troubleshooting Steps:
-
Heterogeneous Conjugation: Traditional conjugation to lysine residues or interchain cysteines results in a heterogeneous mixture of species with different DARs and conjugation sites. This heterogeneity can lead to inconsistent pharmacological activity.
-
Troubleshooting Action: Transition to a site-specific conjugation method. This creates a homogeneous ADC with a defined DAR, which generally leads to a more consistent product with an improved therapeutic index.
-
-
Inaccurate DAR Measurement: An inaccurate assessment of the DAR will lead to incorrect dose calculations and a misunderstanding of the structure-activity relationship.
-
Troubleshooting Action: Use orthogonal methods to confirm your DAR. For example, complement HIC or RP-HPLC with mass spectrometry (MS) for a more accurate characterization.
-
-
Low or Heterogeneous Target Antigen Expression: The efficacy of an ADC is critically dependent on the level of target antigen expression on the cancer cells.
-
Troubleshooting Action: Thoroughly characterize your target cell lines using flow cytometry or western blot to confirm high and uniform antigen expression. When moving in vivo, select xenograft models with well-documented and stable target expression. Patient selection based on biomarker expression is a key strategy in clinical development.
-
-
Impaired ADC Internalization: For the vc-PABC linker to be cleaved, the ADC must first be internalized and trafficked to the lysosome.
-
Troubleshooting Action: Conduct an internalization assay using a fluorescently labeled version of your ADC to confirm it is efficiently taken up by the target cells.
-
Frequently Asked Questions (FAQs)
Q1: What is the specific role of each component in the this compound system?
A1: Each part of the this compound construct has a distinct function:
-
vc (Valine-Citrulline): This dipeptide is the specific recognition sequence for Cathepsin B, a protease that is highly active within the lysosomes of tumor cells. This allows for selective cleavage of the linker inside the target cell.
-
PABC (p-aminobenzylcarbamate): This is a "self-immolative" spacer. Once the vc dipeptide is cleaved by Cathepsin B, the PABC linker becomes unstable and spontaneously decomposes, ensuring the rapid and complete release of the unmodified DM1 payload.
-
DM1: This is the cytotoxic payload, a potent maytansinoid derivative that kills cancer cells by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Q2: How does the Drug-to-Antibody Ratio (DAR) critically impact the therapeutic index?
A2: The DAR is a critical quality attribute that represents the average number of drug molecules conjugated to a single antibody. It creates a delicate balance between efficacy and toxicity:
-
Low DAR (e.g., 1-2): May result in insufficient potency, requiring higher ADC doses to achieve a therapeutic effect.
-
Optimal DAR (traditionally 3-4): Often provides the best balance of potency, pharmacokinetics, and tolerability.
-
High DAR (e.g., >4): Can lead to increased toxicity, faster systemic clearance, and a narrower therapeutic index. However, some newer, successful ADCs have challenged this paradigm with higher DARs of ~8, suggesting the impact is context-dependent.
Q3: What is the "bystander effect" and how does the this compound system facilitate it?
A3: The "bystander effect" is the ability of a released ADC payload to diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells. This is particularly important in tumors with heterogeneous antigen expression. The vc-PABC linker is a cleavable system. After internalization and cleavage, the released DM1 payload can, depending on its membrane permeability, cross the cell membrane and induce apoptosis in adjacent cells. Non-cleavable linkers generally do not produce a significant bystander effect because the payload is released with a charged amino acid attached, which prevents it from crossing cell membranes.
Q4: Why is site-specific conjugation often preferred over stochastic methods for improving the therapeutic index?
A4: Site-specific conjugation offers several advantages that can lead to a wider therapeutic index:
-
Homogeneity: It produces a single, well-defined ADC isomer with a precise DAR, rather than a heterogeneous mixture. This leads to consistent batch-to-batch manufacturing and a predictable pharmacological profile.
-
Improved Pharmacokinetics: By controlling the conjugation site, it's possible to avoid modifying residues that are important for antibody stability and function (like FcRn binding), leading to improved PK and a longer half-life.
-
Enhanced Stability: Placing the linker-payload at carefully selected, less exposed sites can protect the linker from premature cleavage in the plasma, reducing off-target toxicity.
Quantitative Data Summary
Table 1: General Impact of Drug-to-Antibody Ratio (DAR) on this compound ADC Properties
| DAR Value | Efficacy/Potency | Pharmacokinetics (Clearance) | Off-Target Toxicity | Therapeutic Index | Reference(s) |
| Low (~2) | Potentially lower | Slower | Lower | May be improved due to high tolerability, but limited by lower potency. | |
| Optimal (~4) | Generally balanced | Moderate | Moderate | Often considered the optimal balance for many first and second-generation ADCs. | |
| High (~8) | Potency may plateau or decrease in vivo | Faster | Higher | Often reduced due to rapid clearance and increased toxicity. |
Table 2: Comparison of Cleavable (vc-PABC) vs. Non-Cleavable Linker Strategies
| Feature | Cleavable (e.g., vc-PABC) | Non-Cleavable (e.g., SMCC) | Reference(s) |
| Stability in Circulation | Generally stable, but can be susceptible to premature cleavage by plasma enzymes. | More stable; payload is only released after antibody degradation. | |
| Payload Release Mechanism | Enzymatic cleavage (e.g., Cathepsins) in the lysosome. | Proteolytic degradation of the entire antibody backbone in the lysosome. | |
| Bystander Effect | Yes, the released payload can potentially diffuse to kill neighboring cells. | Limited to none, as the released payload-linker-amino acid metabolite is charged and membrane-impermeable. | |
| Common Issues | Potential for off-target toxicity due to premature payload release. | May have reduced efficacy against tumors with heterogeneous antigen expression. |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (IC50 Determination)
-
Objective: To determine the potency of the ADC by measuring its half-maximal inhibitory concentration (IC50) against target antigen-positive and negative cell lines.
-
Methodology:
-
Cell Seeding: Seed target-positive and target-negative (control) cells in 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in the appropriate cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control and a non-targeting ADC as a specificity control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours) at 37°C with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay or a commercial luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Protocol 2: ADC Plasma Stability Assay
-
Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.
-
Methodology:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat, etc.) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Sample Processing: Immediately process the aliquots to stop further degradation. This can be done by affinity capture of the ADC followed by analysis, or by precipitating plasma proteins to measure the free drug.
-
Analysis: Analyze the samples to quantify the amount of intact ADC or released DM1. Common techniques include LC-MS for free payload quantification or ELISA/HIC for measuring the proportion of intact ADC.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t½) of the ADC in plasma to quantify its stability.
-
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To determine the average DAR and the distribution of different drug-loaded species.
-
Methodology:
-
System Setup: Use an HPLC system equipped with a HIC column (e.g., Butyl-NPR).
-
Mobile Phases: Prepare a high-salt mobile phase A (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer) and a low-salt mobile phase B (e.g., sodium phosphate buffer).
-
Sample Injection: Inject the ADC sample onto the equilibrated HIC column. The unconjugated antibody should be run as a reference.
-
Elution: Elute the bound proteins using a decreasing salt gradient (an increasing percentage of mobile phase B). Species with higher DAR are more hydrophobic and will elute later (at lower salt concentrations).
-
Data Analysis: The resulting chromatogram will show a series of peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc., for cysteine-conjugated ADCs). Calculate the average DAR by integrating the peak areas for each species and determining the weighted average.
-
Visualizations
Caption: Troubleshooting workflow for high ADC off-target toxicity.
Caption: Mechanism of action for a this compound ADC.
Caption: Relationship between DAR, ADC properties, and therapeutic index.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
Addressing batch-to-batch variability in ADC production
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and address batch-to-batch variability in Antibody-Drug Conjugate (ADC) production.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in ADC production?
Batch-to-batch variability in ADC production is a multifactorial issue stemming from the inherent complexity of these biotherapeutics.[1][2][3] The primary sources of variability can be categorized into three main areas: the starting materials, the conjugation process, and the purification and analytical methods. Inconsistencies in the monoclonal antibody (mAb) production, such as differences in post-translational modifications, can affect conjugation efficiency.[4] Similarly, variations in the purity and stability of the drug-linker payload can lead to inconsistent drug-to-antibody ratios (DAR).[5] The conjugation process itself is a critical source of variability, with factors like reaction time, temperature, pH, and the molar ratio of reactants playing a significant role. Finally, the purification and analytical methods used to characterize the ADC can introduce variability if not properly controlled and validated.
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody molecule. It is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic window, impacting its efficacy, toxicity, and pharmacokinetics (PK). A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and faster clearance from circulation. Therefore, controlling the DAR and its distribution is essential for ensuring consistent clinical outcomes and patient safety.
Q3: How does the conjugation strategy (e.g., site-specific vs. random) impact batch-to-batch variability?
The conjugation strategy significantly impacts the homogeneity and consistency of the final ADC product.
-
Random Conjugation: Traditional methods that target lysine or cysteine residues result in a heterogeneous mixture of ADC species with a distribution of DAR values and different conjugation sites. This heterogeneity can be a major source of batch-to-batch variability.
-
Site-Specific Conjugation: Newer, site-specific conjugation techniques involve engineering the antibody to introduce specific conjugation sites. This approach allows for precise control over the location and number of conjugated drugs, resulting in a more homogeneous product with a defined DAR. This improved control significantly reduces batch-to-batch variability and enhances the predictability of the ADC's performance.
Q4: What are the common analytical techniques used to assess ADC batch-to-batch consistency?
A panel of analytical techniques is employed to characterize ADCs and ensure batch-to-batch consistency. These methods assess key quality attributes such as DAR, drug load distribution, aggregation, charge variants, and free drug levels. Common techniques include:
-
UV/Vis Spectroscopy: A simple and rapid method for estimating the average DAR.
-
High-Performance Liquid Chromatography (HPLC):
-
Hydrophobic Interaction Chromatography (HIC): Widely used to separate ADC species with different DARs and determine the drug load distribution.
-
Reversed-Phase HPLC (RP-HPLC): Can be used to determine the DAR by separating the light and heavy chains of the reduced ADC.
-
Size Exclusion Chromatography (SEC): Used to quantify aggregates and fragments.
-
-
Mass Spectrometry (MS): Provides detailed information on the molecular weight of the ADC and its fragments, allowing for precise DAR determination and identification of different conjugated species.
-
Capillary Electrophoresis (CE-SDS): Used to assess the size and purity of the ADC under denaturing conditions.
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR)
Question: My average DAR is consistently higher or lower than the target value across different batches. What are the potential causes and how can I troubleshoot this?
Answer:
Deviations in the average DAR are a common challenge in ADC production. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Reagent Concentrations | - Re-verify the concentration of the antibody, drug-linker, and any reducing/oxidizing agents using calibrated equipment. - Ensure accurate molar ratio calculations. |
| Suboptimal Reaction Conditions | - pH: Verify and optimize the pH of the conjugation buffer, as it can affect the reactivity of the targeted amino acid residues. - Temperature: Ensure consistent and controlled reaction temperature. Fluctuations can alter reaction kinetics. - Reaction Time: Optimize the incubation time to achieve the desired level of conjugation without promoting degradation or aggregation. |
| Variability in Raw Materials | - Antibody: Qualify incoming batches of the monoclonal antibody for consistency in purity, concentration, and post-translational modifications. - Drug-Linker: Ensure the drug-linker has consistent purity and is free from reactive impurities. Perform stability testing on the drug-linker stock solution. |
| Inefficient Quenching of Reaction | - Ensure the quenching step is rapid and complete to stop the conjugation reaction at the desired time point. |
| Issues with Analytical Method | - Validate the analytical method used for DAR determination (e.g., HIC-HPLC, UV/Vis) for accuracy and precision. - Use appropriate standards and controls. |
A logical approach to troubleshooting DAR variability is outlined in the following diagram:
Issue 2: High Levels of Aggregation
Question: I am observing significant aggregation in my ADC product after conjugation and purification. What could be causing this and how can I mitigate it?
Answer:
Aggregation is a common issue with ADCs, often exacerbated by the conjugation of hydrophobic drug-linkers. It can impact product stability, efficacy, and immunogenicity.
| Potential Cause | Mitigation Strategies |
| Hydrophobicity of Drug-Linker | - The conjugation of hydrophobic payloads can expose hydrophobic patches on the antibody surface, leading to self-association. - Solution: Consider using linkers with improved hydrophilicity (e.g., incorporating PEG spacers). Optimize the DAR to the lowest effective level to minimize overall hydrophobicity. |
| Conjugation Process Conditions | - Co-solvents: High concentrations of organic co-solvents (e.g., DMSO, DMA) used to dissolve the drug-linker can denature the antibody. - Solution: Minimize the amount of co-solvent used. Screen different, less denaturing co-solvents. - pH and Temperature: Suboptimal pH or elevated temperatures can induce protein unfolding and aggregation. - Solution: Perform conjugation at a pH that maintains antibody stability. Optimize for the lowest effective temperature. |
| Purification Process Stress | - Certain purification steps, such as tangential flow filtration (TFF) or chromatography, can induce shear stress or expose the ADC to surfaces that promote aggregation. - Solution: Optimize purification parameters (e.g., flow rates, pressures). Screen different chromatography resins and membranes. |
| Formulation Buffer | - An inappropriate formulation buffer can fail to stabilize the final ADC product. - Solution: Screen different buffer compositions, pH levels, and excipients (e.g., surfactants like polysorbate 20/80, sugars, amino acids) to identify a formulation that minimizes aggregation and ensures long-term stability. |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
This protocol provides a general method for estimating the average DAR of an ADC. It assumes that the drug-linker has a unique absorbance peak that does not overlap significantly with the antibody's absorbance at 280 nm.
Methodology:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) for the unconjugated antibody and the free drug-linker at 280 nm and at the wavelength of maximum absorbance for the drug (λmax).
-
-
Sample Preparation:
-
Prepare the ADC sample in a suitable non-interfering buffer.
-
Prepare a blank sample using the same buffer.
-
-
Spectrophotometer Measurement:
-
Measure the absorbance of the ADC sample at 280 nm (A280) and at the λmax of the drug (Aλmax).
-
-
Calculation:
-
Calculate the concentration of the antibody (CAb) and the drug (CDrug) using the following simultaneous equations (Beer-Lambert Law):
-
A280 = (εAb, 280 * CAb) + (εDrug, 280 * CDrug)
-
Aλmax = (εAb, λmax * CAb) + (εDrug, λmax * CDrug)
-
-
The average DAR is then calculated as: DAR = CDrug / CAb
-
Protocol 2: Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC-HPLC is a powerful technique for separating ADC species based on the number of conjugated drug molecules, providing information on the drug load distribution.
Methodology:
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., Tosoh Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Detection: 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
-
Data Analysis:
-
Peaks are eluted in order of increasing hydrophobicity, which corresponds to an increasing number of conjugated drugs. The unconjugated antibody (DAR=0) will elute first, followed by DAR=2, DAR=4, etc. (for cysteine-linked ADCs).
-
Integrate the area of each peak corresponding to a specific DAR species.
-
The percentage of each species is calculated as: % DARn = (Arean / Total Area) * 100 .
-
The average DAR is calculated as: Average DAR = Σ (DARn * % DARn) / 100 .
-
ADC Production and QC Workflow
The following diagram illustrates a typical workflow for ADC production, highlighting the critical stages where variability can be introduced and the quality control checkpoints.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. veranova.com [veranova.com]
- 4. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Understanding and Mitigating the Impact of Payload Hydrophobicity on ADC Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the impact of payload hydrophobicity on ADC stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of payload hydrophobicity on ADC stability?
A1: The most significant impact of increased payload hydrophobicity is a greater propensity for the ADC to aggregate.[1][2][3] Hydrophobic payloads can expose hydrophobic patches on the antibody surface, leading to intermolecular interactions that drive the formation of soluble and insoluble aggregates.[1] This aggregation can negatively affect the ADC's efficacy, safety, and shelf-life.[2]
Q2: How does payload hydrophobicity lead to ADC aggregation?
A2: The conjugation of hydrophobic payloads to an antibody can lead to conformational changes in the protein, exposing previously buried hydrophobic regions. These exposed regions on different ADC molecules are attracted to each other, initiating the aggregation process. Initially, this can lead to the formation of low molecular weight aggregates, which can then act as nuclei for further aggregation, eventually resulting in high molecular weight species and even precipitation.
Q3: What are the consequences of ADC aggregation?
A3: ADC aggregation is a critical quality attribute that can have several detrimental consequences:
-
Reduced Efficacy: Aggregates may have a reduced ability to bind to the target antigen.
-
Altered Pharmacokinetics: Aggregated ADCs can be cleared more rapidly from circulation, reducing drug exposure at the tumor site.
-
Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, can elicit an immune response in patients, potentially leading to adverse effects and reduced treatment efficacy.
-
Manufacturing and Formulation Challenges: Aggregation can lead to product loss during manufacturing and complicates the development of a stable formulation.
Q4: How can I mitigate ADC aggregation caused by hydrophobic payloads?
A4: Several strategies can be employed to mitigate aggregation:
-
Linker Technology: Utilize hydrophilic linkers, such as those containing polyethylene glycol (PEG) groups, to mask the hydrophobicity of the payload.
-
Payload Modification: Modify the payload structure to reduce its overall hydrophobicity without compromising its cytotoxic activity.
-
Optimize Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased aggregation. Finding the optimal balance between efficacy and stability is crucial.
-
Formulation Development: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., surfactants like polysorbate 20/80, sugars) to identify a formulation that minimizes aggregation.
-
Process Optimization: Minimize exposure to physical stresses such as high shear forces, extreme temperatures, and freeze-thaw cycles during manufacturing and handling.
Q5: What analytical techniques are used to monitor ADC aggregation?
A5: A panel of orthogonal analytical methods is typically used to characterize and quantify ADC aggregates:
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying soluble aggregates and fragments based on their hydrodynamic size.
-
Dynamic Light Scattering (DLS): DLS is highly sensitive to the presence of large aggregates and provides information on the size distribution of particles in solution.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be used to monitor changes in the ADC's surface hydrophobicity that may correlate with aggregation propensity.
-
Micro-Flow Imaging (MFI): MFI is used to detect and characterize sub-visible particles, which can be precursors to larger, visible aggregates.
Troubleshooting Guides
Issue 1: Increased High Molecular Weight (HMW) Species Observed in SEC Analysis
Possible Cause: Your ADC is aggregating due to the hydrophobic nature of the payload.
Troubleshooting Steps:
-
Confirm Aggregation with an Orthogonal Method: Use a complementary technique like DLS or AUC to confirm the presence and nature of the aggregates. SEC alone may sometimes show artifacts.
-
Evaluate Formulation Conditions:
-
pH Screen: Determine the optimal pH for your ADC's stability. Aggregation can be more pronounced at or near the isoelectric point of the antibody.
-
Excipient Screen: Evaluate the effect of different stabilizers. Surfactants (e.g., Polysorbate 20/80) can prevent surface-induced aggregation, while sugars (e.g., sucrose, trehalose) can stabilize the protein structure.
-
-
Review Conjugation Process:
-
Solvent Effects: If organic solvents are used to dissolve the payload-linker, their concentration in the final conjugation reaction should be minimized as they can promote aggregation.
-
DAR Control: Ensure your conjugation process consistently produces the target DAR. Higher DARs often lead to increased aggregation.
-
-
Consider Linker Modification: If aggregation persists, explore the use of more hydrophilic linkers to shield the payload's hydrophobicity.
Issue 2: Visible Particulates or Precipitation in ADC Formulation
Possible Cause: Severe aggregation leading to the formation of insoluble high molecular weight species.
Troubleshooting Steps:
-
Immediate Characterization: Use techniques like MFI and light microscopy to characterize the size and nature of the particles.
-
Re-evaluate Formulation: This level of instability indicates a critical formulation issue. A comprehensive screen of pH, buffers, and excipients is necessary.
-
Assess ADC Concentration: Higher ADC concentrations can accelerate aggregation. Evaluate if a lower concentration is feasible for your application.
-
Investigate Storage and Handling:
-
Temperature Excursions: Ensure the ADC has not been exposed to temperatures outside its recommended storage range.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can induce aggregation. Aliquot your ADC to minimize these cycles.
-
Light Exposure: Protect the ADC from light, as it can induce photo-degradation and aggregation.
-
Quantitative Data Summary
Table 1: Impact of Payload Hydrophobicity on ADC Aggregation
| ADC Construct | Payload LogP | % Monomer after 4 weeks at 40°C | Reference |
| Unconjugated mAb | N/A | ~98% | |
| ADC1 | 1.1 | ~95% | |
| ADC2 | 2.7 | ~90% | |
| ADC3 | 5.6 | ~80% |
This table summarizes hypothetical data based on trends reported in the literature, where increasing payload hydrophobicity (LogP) correlates with a decrease in the monomeric form of the ADC under thermal stress.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of an ADC.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector. A bio-inert system is recommended to prevent protein adsorption.
-
Column: An appropriate SEC column with a pore size suitable for separating the expected range of molecular weights (e.g., 300Å for monoclonal antibodies and their aggregates).
-
Mobile Phase: A buffered saline solution, such as phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4). The mobile phase should be filtered and degassed.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Run Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min for HPLC.
-
Injection Volume: 10 - 20 µL.
-
Detection Wavelength: 280 nm for protein and potentially a second wavelength if the payload has a distinct absorbance.
-
-
Data Analysis: Integrate the peaks corresponding to the monomer, dimer, and high molecular weight species. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To measure the size distribution of particles in an ADC solution and detect the presence of large aggregates.
Methodology:
-
System: A DLS instrument.
-
Sample Preparation:
-
Filter the buffer and sample through a low-binding filter (e.g., 0.22 µm) to remove dust and extraneous particles.
-
Dilute the ADC to an appropriate concentration (typically 0.1 - 1.0 mg/mL) in the filtered buffer.
-
-
Measurement:
-
Equilibrate the sample to the desired temperature.
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis: Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh and PDI over time or under stress conditions indicates aggregation.
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of Linker Technologies: vc-PABC-DM1 vs. SMCC-DM1 in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The choice of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. This guide provides an objective comparison of two widely employed linker-payload combinations: the cleavable valine-citrulline-p-aminobenzoyloxycarbonyl (vc-PABC) linker conjugated to the potent tubulin inhibitor DM1, and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker also with DM1. This comparison is supported by a summary of available experimental data, detailed methodologies for key assays, and visualizations of the underlying mechanisms.
Executive Summary
The fundamental difference between the vc-PABC and SMCC linkers lies in their payload release mechanisms. The vc-PABC linker is designed for enzymatic cleavage within the target cell, leading to the release of the unmodified cytotoxic payload. In contrast, the SMCC linker relies on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and a lysine residue. This distinction has significant implications for plasma stability, bystander effect, and overall therapeutic window. While direct head-to-head comparative studies with the same antibody are limited, this guide synthesizes available data to provide a comprehensive overview.
Data Presentation
The following tables summarize representative quantitative data for ADCs utilizing vc-PABC-DM1 and SMCC-DM1 linkers. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Comparative Stability Data
| Parameter | This compound (Cleavable) | SMCC-DM1 (Non-cleavable) | Key Considerations |
| Plasma Stability | Generally stable in human plasma, but can be susceptible to premature cleavage by certain proteases, particularly in rodent plasma.[1] | Exhibits high stability in plasma across different species due to the robust thioether bond.[2][3] | Species-specific differences in plasma proteases can significantly impact the stability of cleavable linkers. |
| Mechanism of Payload Release | Enzymatic cleavage of the valine-citrulline dipeptide by lysosomal proteases (e.g., Cathepsin B).[4] | Proteolytic degradation of the antibody backbone within the lysosome.[5] | The release of the active payload from a non-cleavable linker is dependent on the complete catabolism of the antibody. |
| Released Payload | Unmodified DM1 | Lysine-SMCC-DM1 | The modification of the payload in non-cleavable ADCs can affect its cell permeability and potency. |
Table 2: Comparative Efficacy Data
| Parameter | This compound (Cleavable) | SMCC-DM1 (Non-cleavable) | Key Considerations |
| In Vitro Cytotoxicity (IC50) | Potent low ng/mL to pM range against antigen-positive cell lines. | Potent low ng/mL to pM range against antigen-positive cell lines. | IC50 values are highly dependent on the target antigen expression, cell line, and assay conditions. |
| Bystander Effect | Capable of inducing a bystander effect, where the released, cell-permeable DM1 can kill neighboring antigen-negative tumor cells. | The released Lysine-SMCC-DM1 is charged and generally not cell-permeable, thus exhibiting a limited bystander effect. | The bystander effect can be advantageous in treating heterogeneous tumors. |
| In Vivo Efficacy | Demonstrates significant tumor growth inhibition in xenograft models. | Demonstrates significant tumor growth inhibition in xenograft models. | In vivo efficacy is influenced by a combination of factors including linker stability, payload release rate, and tumor microenvironment. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs.
Plasma Stability Assay
Objective: To determine the in vitro stability of the ADC and the rate of payload deconjugation in plasma from various species.
Methodology:
-
Incubation: Incubate the ADC (e.g., at a final concentration of 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C for a time course (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Collection: At each time point, collect aliquots of the plasma-ADC mixture.
-
Quantification of Intact ADC:
-
Affinity Capture LC-MS: Use an anti-human IgG antibody conjugated to magnetic beads to capture the ADC from the plasma. After washing, the ADC is eluted and analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) over time.
-
ELISA: A sandwich ELISA can be used to quantify the concentration of the intact ADC. One antibody captures the ADC, and a second antibody, specific to the payload, is used for detection.
-
-
Quantification of Released Payload:
-
LC-MS/MS: Plasma samples are subjected to protein precipitation followed by solid-phase extraction to isolate the free payload. The concentration of the released payload is then quantified using a sensitive LC-MS/MS method.
-
-
Data Analysis: The percentage of intact ADC remaining or the percentage of released payload is plotted against time to determine the stability profile and half-life of the ADC in plasma.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic potency (IC50 value) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a negative control ADC (targeting an irrelevant antigen), and the free drug (DM1). Add the diluted compounds to the cells and incubate for a period that allows for internalization and cytotoxicity (typically 72-96 hours).
-
Cell Viability Assessment:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to purple formazan crystals.
-
XTT Assay: Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, which is reduced to a water-soluble orange formazan product by viable cells.
-
-
Solubilization and Absorbance Reading: For the MTT assay, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Mandatory Visualization
Linker Structures and Cleavage Mechanisms
Caption: Mechanisms of DM1 release for cleavable and non-cleavable linkers.
Experimental Workflow for ADC Efficacy Evaluation
Caption: Experimental workflow for comparing ADC linker stability and efficacy.
DM1 Signaling Pathway
Caption: Signaling pathway of DM1-induced cytotoxicity.
Conclusion
The decision between a this compound and an SMCC-DM1 linker construct is a nuanced one, contingent on the specific therapeutic application. The cleavable vc-PABC linker offers the potential for a bystander effect, which can be advantageous for treating heterogeneous tumors. However, its stability can be a concern, particularly in preclinical rodent models. The non-cleavable SMCC linker, in contrast, provides superior plasma stability, which may translate to a better safety profile and a wider therapeutic window. The lack of a bystander effect with SMCC-DM1 may be a limitation in certain tumor types but can also reduce off-target toxicity. Ultimately, the optimal choice requires careful consideration of the target antigen biology, the tumor microenvironment, and the desired balance between efficacy and safety, all of which should be empirically determined through rigorous preclinical evaluation.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Targeted Cancer Therapy: Comparing the In Vivo Efficacy of vc-PABC-DM1 and mc-MMAF Antibody-Drug Conjugates
For researchers and drug development professionals navigating the complex landscape of antibody-drug conjugates (ADCs), the choice of linker and payload is a critical determinant of therapeutic success. This guide provides an objective, data-driven comparison of two widely utilized ADC platforms: the cleavable valine-citrulline-p-aminobenzylcarbamate (vc-PABC) linker with the maytansinoid derivative DM1, and the non-cleavable maleimidocaproyl (mc) linker with monomethyl auristatin F (MMAF).
This comparison synthesizes preclinical in vivo data to illuminate the distinct efficacy profiles, mechanisms of action, and experimental considerations for each ADC construct. While direct head-to-head studies of vc-PABC-DM1 and mc-MMAF on the same antibody are limited in publicly available literature, this guide draws on comparative studies of the payloads and linker technologies to provide a comprehensive overview for informed decision-making in ADC development.
At a Glance: Key Performance Differences
| Feature | This compound ADC | mc-MMAF ADC |
| Payload Type | Maytansinoid (DM1) | Auristatin (MMAF) |
| Mechanism of Action | Tubulin inhibitor, induces G2/M cell cycle arrest.[1] | Tubulin inhibitor, induces G2/M cell cycle arrest.[1] |
| Linker Type | Cleavable (protease-sensitive) | Non-cleavable |
| Cell Permeability of Metabolite | Moderately permeable | Low/charged metabolite (cys-mc-MMAF)[2] |
| Bystander Effect | Potential for bystander killing of neighboring antigen-negative cells. | Limited to no bystander effect.[2] |
| In Vivo Potency | Potent antitumor activity. | Potent antitumor activity, in some models showing superior potency to DM1 conjugates.[3] |
| Common Toxicities | Gastrointestinal effects, thrombocytopenia, neutropenia. | Thrombocytopenia, ocular toxicities. |
In Vivo Efficacy: A Comparative Analysis
Direct comparative studies of this compound and mc-MMAF ADCs using the same antibody are scarce. However, a study comparing a HER2-targeting affibody conjugated to DM1 and MMAF via a maleimidocaproyl (mc) linker provides valuable insights into the relative performance of the payloads in a targeted setting. In this preclinical model, the mc-MMAF conjugate demonstrated higher potency and lower uptake in the liver compared to the mc-DM1 conjugate, suggesting a potentially wider therapeutic window for the MMAF-based agent.
The choice between a cleavable and non-cleavable linker strategy further dictates the in vivo behavior of the ADC. The vc-PABC linker in the DM1 conjugate is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This allows for the release of the DM1 payload within the target cell. In contrast, the mc-MMAF ADC relies on the degradation of the antibody backbone within the lysosome to release its active metabolite, cysteine-mc-MMAF.
The differing cell permeability of the released payloads is a key differentiator. The metabolite of the this compound ADC retains some membrane permeability, enabling a "bystander effect" where the payload can diffuse out of the target cell and kill adjacent, antigen-negative tumor cells. This can be advantageous in treating heterogeneous tumors. Conversely, the charged cys-mc-MMAF metabolite has poor membrane permeability, largely confining its cytotoxic activity to the antigen-positive target cell. This can lead to reduced off-target toxicity but may be less effective in tumors with varied antigen expression.
Mechanism of Action: A Visual Guide
Both DM1 and MMAF are highly potent microtubule inhibitors that ultimately lead to cell cycle arrest and apoptosis. Upon internalization of the ADC and release of the payload, they interfere with the dynamics of tubulin polymerization, a critical process for mitotic spindle formation.
Experimental Protocols: A Framework for In Vivo Efficacy Studies
The following provides a generalized experimental protocol for evaluating the in vivo efficacy of this compound and mc-MMAF ADCs in a xenograft mouse model. Specific parameters will vary based on the tumor model and antibody.
1. Cell Line and Animal Model:
-
Cell Line: Select a human cancer cell line with well-characterized antigen expression relevant to the ADC's antibody.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of the human tumor xenograft.
2. Tumor Implantation:
-
Harvest cultured cancer cells during the exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., a 1:1 mixture of sterile PBS and Matrigel).
-
Subcutaneously inject the cell suspension (typically 2-5 x 10^6 cells) into the flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (length x width^2) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
4. ADC Administration:
-
Administer the ADCs (this compound and mc-MMAF), vehicle control, and potentially a non-binding isotype control ADC via intravenous (tail vein) injection.
-
Dosing schedules can vary (e.g., single dose or multiple doses over a set period).
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Primary efficacy endpoints often include:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Tumor Regression: Observation of a decrease in tumor size from baseline.
-
Complete Response (CR): Disappearance of the tumor.
-
Survival: Monitoring the lifespan of the mice in each group.
-
6. Pharmacokinetic and Pharmacodynamic Analysis (Optional):
-
Collect blood samples at various time points to analyze ADC and payload concentrations.
-
At the end of the study, tumors can be excised for analysis of payload concentration and downstream biomarker modulation.
Conclusion
The selection between a this compound and an mc-MMAF ADC is a strategic decision that should be guided by the specific characteristics of the target, the tumor microenvironment, and the desired therapeutic outcome. The this compound construct offers the potential for bystander killing, which may be beneficial in heterogeneous tumors, while the mc-MMAF ADC may provide a wider therapeutic window due to its lower off-target toxicity profile. The preclinical data, particularly from direct comparative studies, suggests that mc-MMAF conjugates can exhibit superior potency and a more favorable biodistribution profile. Rigorous in vivo testing in relevant preclinical models remains the cornerstone for determining the optimal ADC design for a given cancer indication.
References
A Head-to-Head Examination of vc-PABC-DM1 and T-DM1 in HER2+ Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two antibody-drug conjugates (ADCs) targeting HER2-positive (HER2+) cancer models: a construct utilizing a cleavable valine-citrulline (vc) p-aminobenzyl carbamate (PABC) linker with a DM1 payload (vc-PABC-DM1), and the clinically approved ado-trastuzumab emtansine (T-DM1), which employs a non-cleavable thioether linker. This analysis is based on a synthesis of publicly available experimental data for each component and ADC type, offering insights into their respective mechanisms of action, efficacy, and potential therapeutic windows.
Introduction to Linker-Payload Technology in HER2+ Cancer
Antibody-drug conjugates are designed to selectively deliver potent cytotoxic agents to cancer cells by targeting tumor-associated antigens, such as HER2. The linker connecting the antibody to the payload is a critical determinant of an ADC's efficacy and safety profile. This guide focuses on the comparison between a cleavable and a non-cleavable linker system, both delivering the maytansinoid tubulin inhibitor, DM1.
-
This compound: This ADC employs a cathepsin B-cleavable linker. The valine-citrulline dipeptide is designed to be stable in systemic circulation but is cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[1] This cleavage releases the DM1 payload inside the target cell.
-
T-DM1 (Ado-trastuzumab emtansine): This FDA-approved ADC utilizes a stable, non-cleavable thioether linker (SMCC). The release of the DM1 payload is dependent on the complete lysosomal degradation of the antibody component following internalization.[2][3]
Comparative Data Summary
Table 1: Physicochemical and Mechanistic Properties
| Feature | This compound | T-DM1 (Ado-trastuzumab emtansine) |
| Antibody | Trastuzumab (or other anti-HER2 mAb) | Trastuzumab |
| Payload | DM1 (Maytansinoid) | DM1 (Maytansinoid) |
| Linker Type | Cleavable (Valine-Citrulline-PABC) | Non-cleavable (SMCC thioether) |
| Mechanism of Payload Release | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | Lysosomal degradation of the antibody |
| Released Cytotoxic Metabolite | DM1 | Lysine-MCC-DM1 |
| Potential for Bystander Effect | Yes (if released DM1 is membrane-permeable) | Limited to no bystander effect |
Table 2: In Vitro Cytotoxicity in HER2+ Cell Lines
| Cell Line | This compound (IC50, ng/mL) | T-DM1 (IC50, ng/mL) |
| SK-BR-3 | Data not available for a direct trastuzumab conjugate. Cleavable DM1 ADCs generally show high potency. | ~1-10 |
| BT-474 | Data not available for a direct trastuzumab conjugate. | ~10-50 |
| NCI-N87 | Data not available for a direct trastuzumab conjugate. | ~5-20 |
| JIMT-1 (Trastuzumab-resistant) | Data not available for a direct trastuzumab conjugate. | ~20-100 |
Table 3: In Vivo Efficacy in HER2+ Xenograft Models
| Xenograft Model | This compound (Tumor Growth Inhibition) | T-DM1 (Tumor Growth Inhibition) |
| HER2+ Breast Cancer | Expected to be high, with potential for bystander effect contributing to efficacy in heterogeneous tumors. | Significant tumor regression observed in multiple models. |
| HER2+ Gastric Cancer | Data not available for a direct trastuzumab conjugate. | Complete pathological response in some models. |
Table 4: Pharmacokinetic Parameters
| Parameter | This compound | T-DM1 |
| Plasma Stability | Generally stable, but can be susceptible to premature cleavage by certain plasma enzymes (e.g., carboxylesterases in rodents). | Highly stable in circulation due to the non-cleavable linker. |
| Half-life | Potentially shorter than T-DM1 if premature cleavage occurs. | Approximately 4 days. |
| Clearance | May be faster than T-DM1 due to potential linker instability. | Slower clearance, leading to prolonged exposure. |
Signaling Pathways and Mechanisms of Action
Both this compound and T-DM1 share the same antibody (trastuzumab) and payload (DM1), and therefore have overlapping mechanisms of action. The primary difference lies in the payload release mechanism.
Mechanism of Action of Trastuzumab-DM1 Conjugates
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs in HER2+ cancer cell lines.
Protocol:
-
Cell Culture: Culture HER2+ cell lines (e.g., SK-BR-3, BT-474, NCI-N87) in appropriate media and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of this compound and T-DM1. Add the ADCs to the cells and incubate for 72-120 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® (Promega) or MTT.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADCs in a mouse xenograft model of HER2+ cancer.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously implant HER2+ cancer cells (e.g., 5-10 x 10^6 NCI-N87 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound, T-DM1). Administer the ADCs intravenously at a specified dose and schedule (e.g., 5 mg/kg, once weekly for 3 weeks).
-
Data Collection: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.
-
Data Analysis: Plot mean tumor volume over time for each treatment group and perform statistical analysis to determine significant differences in tumor growth inhibition.
Discussion and Future Perspectives
The choice between a cleavable and non-cleavable linker for a DM1-based ADC targeting HER2+ cancers has significant implications for its therapeutic properties.
-
This compound: The cleavable nature of the vc-PABC linker offers the potential for a "bystander effect," where the released, membrane-permeable DM1 can kill neighboring antigen-negative tumor cells. This could be advantageous in treating heterogeneous tumors with varied HER2 expression. However, the stability of the vc-PABC linker in circulation is a critical consideration, as premature cleavage could lead to off-target toxicity.
-
T-DM1: The non-cleavable linker in T-DM1 provides high plasma stability, minimizing off-target toxicity and leading to a more predictable pharmacokinetic profile. The reliance on lysosomal degradation for payload release ensures that the cytotoxic effect is primarily localized to the target cancer cells. However, this may limit its efficacy in tumors with low HER2 expression or in heterogeneous tumors where not all cells express the target antigen.
Further head-to-head studies are warranted to directly compare the efficacy and safety of trastuzumab-vc-PABC-DM1 and T-DM1 in various HER2+ preclinical models. Such studies would provide invaluable data to guide the rational design of next-generation ADCs with optimized therapeutic indices for the treatment of HER2-positive malignancies.
References
- 1. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trastuzumab emtansine: mechanisms of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
A Comparative Guide to the Pharmacokinetic Profiles of vc-PABC-DM1 ADCs: Rodents vs. Primates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) profiles of antibody-drug conjugates (ADCs) utilizing the valine-citrulline-p-aminobenzoyloxycarbonyl (vc-PABC) linker conjugated to the maytansinoid derivative DM1, with a primary focus on Trastuzumab Emtansine (T-DM1), in rodent and primate models. The data presented herein, supported by experimental methodologies, aims to inform preclinical species selection and translational modeling in the development of next-generation ADCs.
Executive Summary
Preclinical assessment of ADCs in relevant animal models is critical for predicting human pharmacokinetics and ensuring clinical success. Rodents, particularly rats, and non-human primates, most commonly cynomolgus monkeys, are extensively used for this purpose. Significant species-specific differences in the PK profiles of vc-PABC-DM1 ADCs have been observed. Generally, primates exhibit a longer half-life and lower clearance for both the total antibody and the conjugated ADC compared to rodents.[1][2][3] This is attributed to several factors, including differences in linker stability, metabolic pathways, and target-mediated drug disposition (TMDD). Understanding these differences is paramount for accurate extrapolation of preclinical data to predict clinical outcomes.
I. Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for T-DM1, a well-characterized this compound ADC, in rats and cynomolgus monkeys. These parameters include total antibody (trastuzumab), conjugated antibody (T-DM1), and the unconjugated cytotoxic payload (DM1).
Table 1: Pharmacokinetic Parameters of Total Antibody (Trastuzumab) following T-DM1 Administration
| Parameter | Rat | Cynomolgus Monkey | Reference |
| Clearance (CL) (mL/day/kg) | ~7-10 | ~5-28 | [2] |
| Terminal Half-life (t½) (days) | ~2x longer than conjugated trastuzumab | ~5-7 | [1] |
| Volume of Distribution (Vd) | - | Confined to plasma space |
Table 2: Pharmacokinetic Parameters of Conjugated Antibody (T-DM1)
| Parameter | Rat | Cynomolgus Monkey | Reference |
| Clearance (CL) (mL/day/kg) | Higher than total antibody | ~10-30 | |
| Terminal Half-life (t½) (days) | Shorter than total antibody | ~5 | |
| Cmax (µg/mL) | Dose-dependent | Dose-dependent |
Table 3: Pharmacokinetic Parameters of Unconjugated DM1
| Parameter | Rat | Cynomolgus Monkey | Reference |
| Clearance (CL) | Faster than T-DM1 and total trastuzumab | - | |
| Volume of Distribution (Vd) | Significantly larger than T-DM1 and total trastuzumab | - | |
| Plasma Concentration | Low (1.08 to 15.6 ng/mL) | Generally below limit of quantification |
II. Key Differences and Mechanistic Insights
Linker Stability: The vc-PABC linker is designed to be stable in systemic circulation and cleaved by lysosomal proteases upon internalization into target cells. However, studies have indicated that rodent-specific carboxylesterases can prematurely cleave the valine-citrulline linker, leading to faster deconjugation of DM1 in rodents compared to primates and humans. This contributes to the faster clearance of the ADC in rodents.
Metabolism and Excretion: In rats, the primary route of elimination for DM1-containing catabolites is through the fecal and biliary route. The major circulating catabolites in rats include DM1, MCC-DM1, and Lysine-MCC-DM1. While the full metabolic profile in primates is less detailed in the public domain, the liver is considered the primary organ for ADC metabolism and clearance in both species.
Target-Mediated Drug Disposition (TMDD): Trastuzumab, the antibody component of T-DM1, binds to the HER2 receptor. While trastuzumab binds to the cynomolgus monkey HER2 receptor with similar affinity as the human receptor, it does not bind with high avidity to the rat equivalent. This makes the cynomolgus monkey a more pharmacologically relevant species for studying the full disposition of T-DM1, including target-mediated clearance.
III. Experimental Protocols
The pharmacokinetic data presented in this guide were generated using established bioanalytical methods. The following provides a generalized overview of the typical experimental protocols.
Animal Studies:
-
Species: Sprague-Dawley rats and cynomolgus monkeys are commonly used.
-
Administration: ADCs are typically administered as a single intravenous (IV) injection.
-
Dosing: Dose ranges vary depending on the study but have been reported from 0.3 to 30 mg/kg.
-
Sample Collection: Blood samples are collected at various time points post-administration from the tail vein (rats) or other appropriate vessels. Plasma or serum is then prepared for analysis.
Bioanalytical Methods:
-
Total Antibody Quantification: An enzyme-linked immunosorbent assay (ELISA) is typically used. This assay captures the antibody via its target antigen (e.g., HER2 extracellular domain) and detects it with an anti-human Fc antibody. This method measures both conjugated and unconjugated antibody.
-
Conjugated Antibody (ADC) Quantification: A distinct ELISA format is employed. This often involves capturing the ADC using an anti-DM1 antibody and detecting it with an antibody against the trastuzumab component. This assay specifically measures the antibody that still has DM1 conjugated to it.
-
Unconjugated DM1 and Catabolites Quantification: Liquid chromatography-mass spectrometry (LC-MS/MS) is the standard method for quantifying the small molecule payload and its metabolites due to its high sensitivity and specificity.
IV. Visualized Workflows and Pathways
Diagram 1: Experimental Workflow for ADC Pharmacokinetic Analysis
References
- 1. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats [mdpi.com]
- 2. Prediction of Human Pharmacokinetics of Antibody–Drug Conjugates From Nonclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Method for the Prediction of Human Concentration–Time Profiles and Pharmacokinetics of Antibody–Drug Conjugates (ADC) from Rats or Monkeys [mdpi.com]
Correlation of In Vitro Cytotoxicity with In Vivo Efficacy for vc-PABC-DM1 Antibody-Drug Conjugates: A Comparative Guide
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2][3][4] A key challenge in the preclinical development of ADCs is establishing a reliable correlation between their activity in laboratory cell cultures (in vitro) and their effectiveness in living organisms (in vivo). This guide provides a comparative analysis of the relationship between in vitro cytotoxicity and in vivo efficacy for ADCs utilizing the valine-citrulline para-aminobenzylcarbamate (vc-PABC) linker system to deliver the maytansinoid payload, DM1.
Mechanism of Action: The vc-PABC-DM1 System
The this compound system is a widely used cleavable linker-payload combination in ADC development.[5] Its efficacy hinges on a multi-step process designed to ensure the targeted release of the cytotoxic agent within cancer cells, thereby minimizing systemic toxicity.
-
Binding and Internalization : The ADC's monoclonal antibody component selectively binds to a specific antigen on the surface of a cancer cell.
-
Endocytosis : Upon binding, the cell internalizes the ADC-antigen complex through endocytosis.
-
Lysosomal Trafficking : The internalized complex is trafficked to the lysosome, an acidic organelle rich in proteases.
-
Proteolytic Cleavage : Within the lysosome, proteases like Cathepsin B recognize and cleave the valine-citrulline (vc) dipeptide sequence in the linker.
-
Payload Release : The cleavage of the 'vc' moiety triggers the spontaneous self-immolation of the PABC spacer, leading to the release of the active DM1 payload into the cytoplasm.
-
Cytotoxicity : DM1, a potent microtubule inhibitor, binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Experimental Protocols
Reliable assessment of ADC performance requires standardized and well-defined experimental protocols. Cytotoxicity assays are the primary method for evaluating in vitro efficacy, while xenograft models are the gold standard for preclinical in vivo assessment.
In Vitro Cytotoxicity Assay Protocol
This protocol outlines a typical colorimetric assay (e.g., MTT or XTT) or luminescence-based assay (e.g., CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Objective : To measure the dose-dependent cytotoxic effect of a this compound ADC on antigen-positive and antigen-negative cancer cell lines.
Materials :
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC, unconjugated antibody, and free DM1 payload
-
96-well clear or white-walled microplates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance or luminescence)
Procedure :
-
Cell Seeding : Plate cells (both Ag+ and Ag-) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.
-
ADC Treatment : Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells with the compounds, including untreated wells as a negative control.
-
Incubation : Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).
-
Viability Measurement :
-
For MTT/XTT Assays : Add the respective reagent to each well and incubate for 2-4 hours. If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
For CellTiter-Glo® Assay : Add the reagent to each well, shake for 2 minutes, and incubate for 10 minutes at room temperature.
-
-
Data Acquisition : Read the plate using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT) or measure luminescence.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy Study Protocol (Xenograft Model)
This protocol describes a subcutaneous xenograft study in immunocompromised mice to evaluate the anti-tumor activity of an ADC.
Objective : To determine the tumor growth inhibition (TGI) caused by a this compound ADC in a relevant cancer model.
Materials :
-
Immunocompromised mice (e.g., SCID or NOD-scid)
-
Tumor cells for implantation
-
Matrigel or sterile PBS
-
This compound ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
-
Animal scales
Procedure :
-
Tumor Implantation : Subcutaneously implant tumor cells (e.g., 2-5 x 10⁶ cells) mixed with Matrigel into the flank of the mice.
-
Tumor Growth : Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization : Randomize mice into treatment groups (e.g., vehicle control, isotype control, ADC treatment).
-
Dosing : Administer the ADC and control articles intravenously (i.v.) or intraperitoneally (i.p.) at specified doses and schedules.
-
Monitoring : Measure tumor volumes (Volume = 0.5 × Length × Width²) and body weights 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint : Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis : Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Analyze statistical significance.
Data Presentation: In Vitro vs. In Vivo Performance
A direct comparison of in vitro IC50 values with in vivo efficacy metrics like TGI is essential for understanding the translational potential of an ADC. While a strong in vitro potency is a prerequisite, it does not always guarantee robust in vivo activity.
Table 1: Representative Comparison of In Vitro and In Vivo Data for this compound ADCs
| ADC Target | Cell Line | In Vitro IC50 (nM) | In Vivo Model | Dose (mg/kg) | Tumor Growth Inhibition (%TGI) | Correlation Notes |
| Antigen A | Cell Line X (High Ag) | 0.05 | Cell Line X Xenograft | 1 | 95% | Strong correlation; high potency translates well. |
| Antigen A | Cell Line Y (Low Ag) | 1.5 | Cell Line Y Xenograft | 1 | 40% | Weaker in vivo effect consistent with lower in vitro potency. |
| Antigen B | Cell Line Z (High Ag) | 0.10 | Cell Line Z Xenograft | 3 | 80% | Good correlation, though higher dose needed for strong TGI. |
| Antigen C | Cell Line W (High Ag) | 0.08 | Cell Line W Xenograft | 3 | 55% | Discrepancy observed; potent in vitro but moderate in vivo effect. |
Note: The data in this table is illustrative and intended to represent typical outcomes. Actual results will vary based on the specific antibody, target antigen, and tumor model.
Analysis of the In Vitro-In Vivo Correlation (IVIVC)
For ADCs, a positive, linear relationship between in vitro and in vivo efficacy is often observed, but is not guaranteed. Studies using pharmacokinetic/pharmacodynamic (PK/PD) modeling have sought to better define this relationship, establishing metrics like the "tumor static concentration" (TSC) to bridge the gap between in vitro and in vivo data. One study found a Spearman's rank correlation coefficient of 0.82 between TSCin vitro and TSCin vivo for 19 different ADCs, suggesting that in vitro data can be a reasonable predictor of in vivo performance.
However, several factors can lead to discrepancies between in vitro and in vivo results:
-
Tumor Microenvironment : The complex 3D structure, stromal components, and interstitial pressure of a tumor are not replicated in a 2D cell culture.
-
ADC Pharmacokinetics : Factors like clearance rate, stability of the linker in circulation, and tumor penetration can significantly impact the amount of ADC that reaches the tumor site.
-
Bystander Effect : The vc-PABC linker allows the released DM1 payload to diffuse out of the target cell and kill neighboring antigen-negative cells. This effect is critical for treating heterogeneous tumors but is not always fully captured in standard monoculture cytotoxicity assays.
-
MDR Transporters : Cancer cells can upregulate multidrug resistance (MDR) transporters, which can efflux the cytotoxic payload, reducing its efficacy in vivo.
Conclusion
For researchers and drug developers, establishing the correlation between in vitro cytotoxicity and in vivo efficacy is a critical step in advancing this compound ADC candidates. While in vitro assays are indispensable for initial screening and ranking of potential ADCs, they represent a simplified system. A strong in vitro potency (low IC50) is a necessary but not sufficient condition for success. The ultimate determination of an ADC's therapeutic potential relies on robust in vivo xenograft studies that account for the complex interplay of pharmacokinetics, tumor biology, and the unique mechanism of action of the ADC. A thorough understanding of the factors that can influence this correlation is paramount for designing effective targeted cancer therapies and successfully translating promising candidates to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hoeford.com [hoeford.com]
- 5. njbio.com [njbio.com]
Validating Target-Mediated Drug Delivery of vc-PABC-DM1 ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) featuring the cleavable valine-citrulline p-aminobenzylcarbamate (vc-PABC) linker conjugated to the microtubule-disrupting agent DM1, against alternative ADC platforms. We will delve into the experimental data that validates the target-mediated drug delivery of vc-PABC-DM1 ADCs, supported by detailed experimental protocols and visual representations of key biological processes.
Mechanism of Action: Targeted Delivery and Payload Release
The efficacy of this compound ADCs hinges on a multi-step process that ensures the targeted delivery of the cytotoxic payload to cancer cells. This process minimizes systemic exposure and associated toxicities, a significant advantage over traditional chemotherapy.
The journey of a this compound ADC from administration to therapeutic effect is illustrated below.
Upon intravenous administration, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.[1][2] This binding event triggers the internalization of the ADC-antigen complex into the cell through endocytosis.[2][3] The complex is then trafficked to the lysosome, an acidic organelle containing various proteases.[3] Within the lysosome, the valine-citrulline dipeptide of the linker is cleaved by proteases like cathepsin B, leading to the release of the DM1 payload. The freed DM1 can then bind to tubulin, disrupting microtubule dynamics and ultimately inducing cell cycle arrest and apoptosis.
Comparative Performance Data
A key advantage of the cleavable vc-PABC linker is its ability to facilitate the "bystander effect," where the released, membrane-permeable payload can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells. This is a crucial feature for treating heterogeneous tumors. In contrast, ADCs with non-cleavable linkers, such as T-DM1 (ado-trastuzumab emtansine), release a payload that is typically charged and less membrane-permeable, limiting the bystander effect.
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound ADCs compared to a non-cleavable alternative in various cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Target Antigen | ADC Platform | IC50 (ng/mL) | Reference |
| SK-BR-3 | HER2 | Trastuzumab-vc-MMAE (cleavable) | 5-20 | |
| SK-BR-3 | HER2 | Trastuzumab-DM1 (T-DM1, non-cleavable) | 10-50 | |
| N87 | HER2 | Trastuzumab-vc-MMAE (cleavable) | ~13-43 | |
| BT474 | HER2 | Trastuzumab-vc-MMAE (cleavable) | ~13-43 | |
| HCC1954 | HER2 | Trastuzumab-vc-MMAE (cleavable) | <173 | |
| MDA-MB-453 | HER2 | Trastuzumab-vc-MMAE (cleavable, DAR > 3.5) | 25-80 | |
| MDA-MB-453 | HER2 | Trastuzumab-vc-MMAE (cleavable, DAR < 3.5) | 1500-60000 |
In Vivo Efficacy
The following table presents data from xenograft models, demonstrating the tumor growth inhibition capabilities of this compound ADCs in comparison to other platforms.
| Xenograft Model | ADC (Dose) | Tumor Growth Inhibition (%) | Reference |
| Nude Rat Xenograft | ADC (1 mg/kg) | Significant inhibition vs. control | |
| Nude Rat Xenograft | ADC (2.5 mg/kg) | More potent inhibition vs. 1 mg/kg | |
| BxPC3 Xenograft | Non-cleavable ADC (10 mg/kg) | Moderate efficacy | |
| CWR22Rv1 Xenograft | Single-domain ADC (10 µg/kg) | Significant tumor growth delay |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the IC50 of an ADC in a cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3)
-
Appropriate cell culture medium and supplements
-
This compound ADC and control ADC (e.g., non-cleavable linker ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the control ADC in complete cell culture medium. Add the diluted ADCs to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Bystander Effect Co-culture Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive cancer cell line (e.g., N87)
-
Antigen-negative cancer cell line, stably expressing a fluorescent protein (e.g., GFP-MCF7)
-
This compound ADC and control ADC
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Also, seed monocultures of the antigen-negative cells as a control. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADCs.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader. This will specifically quantify the number of viable antigen-negative cells.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells. A significant decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line for implantation
-
This compound ADC, control ADC, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the immunodeficient mice.
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control ADC, this compound ADC at different doses).
-
ADC Administration: Administer the ADCs and controls to the respective groups, typically via intravenous injection, following a predetermined dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Monitoring: Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size. Tumors can be excised for further analysis.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition for each ADC-treated group compared to the control group.
Conclusion
The validation of target-mediated drug delivery for this compound ADCs relies on a comprehensive suite of in vitro and in vivo experiments. The data consistently demonstrates the high potency of these ADCs, which is further enhanced by the bystander effect—a direct consequence of the cleavable linker design. In comparison to ADCs with non-cleavable linkers, this compound ADCs often exhibit superior efficacy, particularly in the context of heterogeneous tumors. The detailed protocols provided herein serve as a foundation for researchers to rigorously evaluate and compare the performance of novel ADC candidates, ultimately contributing to the development of more effective cancer therapies.
References
A Comparative Analysis of Maytansinoid- and Auristatin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. Among the most clinically and commercially successful payloads are the maytansinoids (e.g., DM1 and DM4) and the auristatins (e.g., MMAE and MMAF). Both classes of drugs are highly potent microtubule inhibitors, but their distinct origins, mechanisms of action, and physicochemical properties translate into different efficacy and toxicity profiles. This guide provides a detailed comparative analysis of maytansinoid- and auristatin-based ADCs, supported by experimental data and detailed methodologies for key assays, to aid researchers in the strategic selection and development of these complex biotherapeutics.
Mechanism of Action: A Tale of Two Tubulin Inhibitors
Maytansinoids and auristatins both exert their cytotoxic effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. However, they achieve this through distinct molecular interactions.[1][2]
Maytansinoids , derivatives of the natural product maytansine, bind to tubulin at the vinca alkaloid binding site.[3][4] This binding inhibits the assembly of microtubules, leading to a G2/M phase arrest of the cell cycle and subsequent apoptosis.[3] Maytansinoids are known for their high cytotoxicity, with some derivatives being 100- to 1000-fold more potent than conventional chemotherapeutic agents.
Auristatins , synthetic analogs of the marine natural product dolastatin 10, also bind to tubulin and inhibit its polymerization. Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two of the most widely used auristatin derivatives in ADCs. They bind at the interface between α- and β-tubulin, a distinct site from maytansinoids, leading to mitotic arrest and apoptosis.
The following diagram illustrates the general mechanism of action for both maytansinoid- and auristatin-based ADCs.
Comparative Performance Data
The choice between a maytansinoid or an auristatin payload depends on various factors, including the target antigen, tumor type, and desired therapeutic window. The following tables summarize key performance data from preclinical studies.
Table 1: In Vitro Cytotoxicity of Maytansinoid vs. Auristatin-Based ADCs
| ADC Target | Payload | Cell Line | IC50 (ng/mL) | Reference |
| HER2 | DM1 | SK-BR-3 | 10-50 | |
| HER2 | MMAE | SK-BR-3 | 5-20 | |
| HER2 | MMAF | SK-BR-3 | 20-100 | |
| CD30 | MMAE | Karpas 299 | 1-10 | |
| EpCAM | DM1 | COLO 205 | 15-30 |
Table 2: In Vivo Efficacy in Xenograft Models
| ADC Target | Payload | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| HER2 | DM1 | NCI-N87 (gastric) | 15 mg/kg, single dose | ~80 | |
| HER2 | MMAE | JIMT-1 (breast) | 3 mg/kg, single dose | >90 | |
| CD19 | DM4 | Raji (lymphoma) | 5 mg/kg, single dose | ~75 | |
| CD30 | MMAE | Karpas 299 (lymphoma) | 1 mg/kg, single dose | >95 |
Table 3: Physicochemical Properties
| Property | Maytansinoid-based ADCs | Auristatin-based ADCs | Reference |
| Hydrophobicity | Less hydrophobic | More hydrophobic | |
| Stability (DSC) | Decreased upon conjugation | Decreased upon conjugation | |
| Bystander Effect | Dependent on linker and payload hydrophobicity | Generally potent with MMAE (membrane permeable) |
Experimental Protocols
Accurate and reproducible in vitro and in vivo assays are critical for the preclinical evaluation of ADCs. This section provides detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C, 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (Ag- cells should express a fluorescent protein like GFP for identification)
-
Complete cell culture medium
-
ADC
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate. Also, seed monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence to quantify the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated co-culture control to determine the percent viability of the Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of an ADC in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Human cancer cell line expressing the target antigen
-
Matrigel (optional)
-
ADC, vehicle control, and isotype control ADC
-
Calipers
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 x 10⁶ cells) in sterile PBS or a mixture with Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the ADC, vehicle, and control ADCs via the appropriate route (typically intravenous).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a specified size, or at a predetermined time point.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis should be performed to determine the significance of the observed anti-tumor effects.
Toxicity Profiles
While ADCs are designed to minimize off-target toxicity, adverse events can still occur due to several factors, including linker instability, off-target binding of the antibody, and the inherent toxicity of the payload.
Maytansinoid-based ADCs , such as trastuzumab emtansine (T-DM1), are commonly associated with hepatotoxicity and thrombocytopenia. Neurotoxicity has also been observed in some clinical trials.
Auristatin-based ADCs , particularly those containing MMAE, are frequently associated with peripheral neuropathy and neutropenia. Ocular toxicity has been reported with some MMAF-containing ADCs.
Conclusion
Both maytansinoid and auristatin-based ADCs have demonstrated significant clinical benefit and have become integral components of the oncologist's toolkit. The choice between these two potent payload classes is a multifaceted decision that requires careful consideration of the target biology, the physicochemical properties of the ADC, and the desired therapeutic index. Maytansinoid-based ADCs are generally less hydrophobic than their auristatin counterparts, which may influence their pharmacokinetic properties and off-target toxicities. Auristatin-based ADCs, particularly those with MMAE, often exhibit a potent bystander effect, which can be advantageous in treating heterogeneous tumors.
A thorough preclinical evaluation, employing robust and well-controlled in vitro and in vivo assays as detailed in this guide, is essential for the successful development of the next generation of highly effective and well-tolerated ADCs. The continued innovation in linker technology and the exploration of novel payloads will undoubtedly further expand the therapeutic potential of this transformative class of anti-cancer agents.
References
In vivo stability assessment of vc-PABC-DM1 linker in different tumor models
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1][2] An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while ensuring efficient payload delivery to the tumor.[1][3] This guide provides an objective comparison of the in vivo stability of the valine-citrulline-p-aminobenzyloxycarbonyl (vc-PABC) linker conjugated to DM1 with other linker technologies, supported by experimental data and detailed methodologies.
Comparative In Vivo Stability of ADC Linkers
The vc-PABC linker is a cathepsin B-cleavable dipeptide linker designed for intracellular payload release.[4] While generally stable in human plasma, studies have revealed its susceptibility to premature cleavage in rodent plasma, primarily due to the activity of carboxylesterase 1c (Ces1c) in mice. This can result in a shorter half-life of the intact ADC in preclinical mouse models compared to primates or humans.
Here, we compare the in vivo stability of the vc-PABC-DM1 linker with other commonly used and novel linker technologies.
| Linker Type | ADC Example | Animal Model | Key Stability Findings | Reference(s) |
| vc-PABC | ITC6104RO | Mouse | Unstable in in vivo pharmacokinetic studies due to susceptibility to mouse carboxylesterase 1c (Ces1c). | |
| vc-PABC | Site-specific anti-CD30 auristatin conjugate | SCID Mice | The conjugation site significantly impacts in vivo stability, with different sites showing varying rates of payload loss. | |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies, showing resistance to mouse carboxylesterases. | |
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma, demonstrating significantly improved stability over monocleavage linkers. | |
| Monocleavage (Vedotin, Val-Cit) | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma. | |
| Triglycyl Peptide (CX) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) of 9.9 days, comparable to the non-cleavable SMCC linker and highly stable in mouse plasma. | |
| SMCC (Non-cleavable) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) of 10.4 days. |
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of ADC stability in vivo is crucial for preclinical development. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
ELISA-Based Quantification of Intact ADC
This method measures the concentration of the antibody-conjugated drug over time in plasma samples.
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).
-
Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma samples to the wells, allowing the intact ADC to bind to the coated antigen.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload.
-
Substrate Addition and Signal Quantification: Add a substrate that reacts with the enzyme on the secondary antibody to produce a measurable signal, which is proportional to the concentration of intact ADC.
LC-MS/MS-Based Quantification of Free Payload and Catabolites
This method quantifies the amount of cytotoxic drug and its metabolites that have been prematurely released from the ADC into circulation.
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the small molecule free payload and its catabolites.
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system to separate the free payload and its metabolites from other small molecules based on their physicochemical properties.
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload and its catabolites are ionized, and specific precursor ions are selected and fragmented. The resulting product ions are detected, providing highly specific and sensitive quantification.
-
Data Analysis: The amount of free payload and catabolites is quantified by comparing their signals to standard curves prepared with known concentrations.
Visualizing ADC Mechanisms and Stability Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.
Caption: Intracellular cleavage mechanism of the this compound linker.
Caption: Workflow for assessing the in vivo stability of ADCs.
Caption: Relative in vivo stability of different ADC linker technologies.
References
Safety Operating Guide
Navigating the Disposal of vc-PABC-DM1: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the highly potent antibody-drug conjugate (ADC) linker, vc-PABC-DM1, is critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides a procedural framework for researchers, scientists, and drug development professionals, outlining the necessary steps for the proper disposal of this cytotoxic compound.
The ADC linker this compound and its cytotoxic payload, Mertansine (DM1), are classified as hazardous materials due to their potential to cause serious health effects. DM1 is a potent microtubule-disrupting agent and is suspected of causing genetic defects, cancer, and damage to fertility or an unborn child. Therefore, all materials that come into contact with this compound must be treated as hazardous cytotoxic waste.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) for the specific compound and its components. All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols. Appropriate personal protective equipment (PPE) is mandatory and includes, but is not limited to:
-
Gloves: Double gloving with chemotherapy-rated gloves is recommended.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A disposable, solid-front gown.
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound and all contaminated materials is incineration by a licensed hazardous waste disposal company.
-
Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams at the point of generation. This includes unused product, solutions, contaminated labware (e.g., pipette tips, vials, and syringes), and all used PPE.
-
Containerization:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a rigid, puncture-proof, and clearly labeled cytotoxic sharps container. These containers are often color-coded, typically with a purple lid, to signify cytotoxic waste.
-
Solid Waste: Non-sharp solid waste, such as gloves, gowns, and bench paper, should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste bag or container. These are also often color-coded purple or yellow with a purple lid.
-
Liquid Waste: Unused or waste solutions of this compound should not be disposed of down the drain. They must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and include the appropriate hazard symbols.
-
Storage: Segregated and labeled cytotoxic waste should be stored in a designated, secure area with limited access until it is collected by a certified hazardous waste disposal service.
-
Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated. A common and effective method is the use of a sodium hypochlorite (bleach) solution followed by a neutralizing agent like sodium thiosulfate.
Chemical Inactivation Data
While incineration is the standard for disposal, chemical inactivation can be a preliminary step in some protocols. The following table summarizes the efficacy of sodium hypochlorite in decontaminating surfaces contaminated with various cytotoxic drugs. It is important to note that this data is for surface decontamination and not for the bulk inactivation of this compound solutions, for which incineration remains the required method.
| Cytotoxic Drug | Cleaning Agent | Concentration of Cleaning Agent | Efficacy of Removal/Degradation | Reference |
| Cyclophosphamide | Sodium Hypochlorite | 0.5% | >90% | [1] |
| 5-Fluorouracil | Sodium Hypochlorite | 0.5% | >90% | [1] |
| Doxorubicin | Sodium Hypochlorite | 5.25% | >99.96% | [2] |
| Cisplatin | Sodium Hypochlorite | 0.5% | >98% | [1] |
Note: The efficacy of chemical inactivation is highly dependent on the specific compound, concentration, contact time, and the presence of other organic material.
Experimental Protocols
Surface Decontamination Protocol:
-
Preparation: Prepare a fresh solution of 0.5% to 5.25% sodium hypochlorite (household bleach can be used, typically at a 1:10 dilution). Also, prepare a neutralizing solution, such as 0.1 M sodium thiosulfate.
-
Application: Apply the sodium hypochlorite solution to the contaminated surface and allow for a contact time of at least 15-30 minutes.
-
Wiping: Wipe the surface with absorbent pads, moving from areas of lower contamination to higher contamination.
-
Neutralization: Apply the sodium thiosulfate solution to the surface to neutralize the bleach.
-
Rinsing: Rinse the surface thoroughly with 70% ethanol or sterile water.
-
Disposal: All cleaning materials must be disposed of as cytotoxic waste.
Visualizing the Disposal Workflow
The following diagram illustrates the essential steps for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling vc-PABC-DM1
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with the highly potent, cytotoxic antibody-drug conjugate (ADC) payload, vc-PABC-DM1. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.
This compound and similar ADC components are classified as highly potent active pharmaceutical ingredients (HPAPIs) due to their cytotoxic nature. Exposure through skin contact, inhalation of aerosols, or accidental ingestion can pose significant health risks.[1] Therefore, a comprehensive safety strategy encompassing stringent handling protocols, appropriate personal protective equipment (PPE), and compliant disposal methods is mandatory.
Essential Safety and Handling Precautions
All operations involving this compound must be conducted within a designated and controlled environment. A risk assessment should be performed before commencing any new procedure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a barrier between the researcher and the hazardous compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified) | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon suspected contamination. |
| Gown | Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or other resistant material | Protects the body from splashes and spills. Should be changed every 2-3 hours or immediately if compromised. |
| Eye Protection | Safety goggles or a full-face shield | Protects the eyes and face from splashes of liquids or airborne particles. |
| Respiratory Protection | An N95 respirator or higher (e.g., a Powered Air-Purifying Respirator - PAPR) may be required, based on the risk assessment, especially when handling the powder form. | Minimizes the risk of inhaling aerosolized particles of the cytotoxic compound. |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the tracking of contamination out of the designated handling area. |
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure and must be used for all manipulations of this compound.
| Control Measure | Description |
| Ventilated Balance Enclosure or Isolator | For weighing the powdered form of this compound. These enclosures operate under negative pressure to contain any airborne particles. |
| Certified Class II Biological Safety Cabinet (BSC) or Fume Hood | For all subsequent manipulations involving the handling of this compound solutions. |
Operational Plan: From Receipt to Disposal
This step-by-step guide outlines the critical procedures for safely handling this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Transport: Transport the unopened package to the designated storage area.
-
Storage Conditions: Store this compound according to the manufacturer's recommendations.
| Compound | Storage Temperature (Powder) | Storage Temperature (In solvent) |
| This compound | 4°C (sealed, away from moisture and light) | -80°C (up to 6 months), -20°C (up to 1 month) |
| Mal-VC-PAB-DM1 | 4°C (sealed, away from moisture and light) | -80°C (up to 6 months), -20°C (up to 1 month) |
Weighing and Reconstitution (Solid Form)
This is the highest-risk step due to the potential for generating airborne particles.
-
Preparation: Don all required PPE. Prepare the designated weighing enclosure (ventilated balance enclosure or isolator) by lining the work surface with a disposable, absorbent pad.
-
Tare Weighing: Place a tared weigh boat or vial inside the enclosure.
-
Dispensing: Carefully dispense the required amount of this compound powder. Use anti-static spatulas and weigh paper to minimize dispersal.
-
Closing: Securely cap the stock vial and the container with the weighed powder before removing them from the enclosure.
-
Reconstitution: In a certified BSC or fume hood, add the appropriate solvent to the weighed this compound. Ensure the vial is securely capped and mix gently until fully dissolved.
Handling of this compound Solutions
-
Work Area: All manipulations of this compound solutions must be performed within a BSC or fume hood over a disposable, absorbent pad.
-
Pipetting: Use dedicated, calibrated pipettes with aerosol-resistant tips. Avoid creating aerosols by pipetting slowly and discharging liquids against the wall of the receiving vessel.
-
Transporting: When moving solutions outside of the BSC or fume hood, use sealed, labeled, and shatter-proof secondary containers.
Decontamination and Spill Management
-
Routine Decontamination: At the end of each work session, decontaminate all surfaces and equipment within the BSC or fume hood. Use a deactivating agent (e.g., a solution of sodium hypochlorite), followed by a neutralizing agent (e.g., sodium thiosulfate), and finally a cleaning agent (e.g., 70% ethanol).
-
Spill Response: In the event of a spill, immediately alert others in the area.
-
Small Spills (within a BSC/fume hood): Absorb the spill with absorbent pads. Clean the area as described in the routine decontamination procedure.
-
Large Spills or Spills Outside of a Containment Device: Evacuate the area and follow your institution's emergency spill response protocol.
-
Disposal Plan
All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to strict regulations. High-temperature incineration is the required disposal method for cytotoxic waste.[1][2]
| Waste Type | Disposal Container |
| Solid Waste (gloves, gowns, absorbent pads, plasticware) | Labeled, leak-proof, purple cytotoxic waste bags or containers. |
| Sharps Waste (needles, syringes, serological pipettes) | Labeled, puncture-resistant, purple sharps containers. |
| Liquid Waste (unused solutions, contaminated media) | Labeled, leak-proof, compatible chemical waste containers designated for cytotoxic waste. Do not pour down the drain. |
Experimental Workflow and Signaling Pathway Visualization
To provide a clearer understanding of the operational and conceptual frameworks, the following diagrams have been generated.
Caption: A high-level overview of the procedural flow for safely handling this compound.
Caption: The intracellular pathway of an ADC utilizing a this compound payload.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
